Product packaging for alpha-Methylstyrene(Cat. No.:CAS No. 98-83-9)

alpha-Methylstyrene

Cat. No.: B127712
CAS No.: 98-83-9
M. Wt: 118.18 g/mol
InChI Key: XYLMUPLGERFSHI-UHFFFAOYSA-N
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Description

Overview of α-MS as a Chemical Compound for Advanced Studies

Alpha-methylstyrene is a versatile monomer that serves as a critical building block in the synthesis of a wide array of polymeric materials. Its chemical structure, featuring a phenyl group and a methyl group attached to the same unsaturated carbon, leads to steric hindrance that influences its polymerization behavior. A key characteristic of α-MS is its low ceiling temperature of approximately 61-65°C, above which depolymerization becomes significant. wikipedia.orgacs.org This property is a focal point of academic investigation, as it allows for the synthesis of polymers with controlled molecular weights and enables reversible polymerization processes. cdnsciencepub.com

The compound is primarily produced as a byproduct of the cumene (B47948) process, an industrial method for synthesizing phenol (B47542) and acetone (B3395972). wikipedia.orgdomochemicals.comqyresearch.com This co-production makes α-MS a readily available and economically viable monomer for research and commercial applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₉H₁₀
Molar Mass 118.179 g·mol⁻¹
Appearance Colorless liquid
Density 0.91 g/cm³
Melting Point -24 °C
Boiling Point 165 to 169 °C
Solubility in Water Insoluble
Ceiling Temperature ~61-65 °C
Data sourced from multiple references. wikipedia.orgacs.org

Historical Context of α-MS Research

The study of α-methylstyrene polymerization dates back several decades, with early research focusing on understanding its unique polymerization kinetics. wmich.edu The concept of "living polymerization," where the polymer chains continue to grow as long as monomer is available, was significantly advanced through studies involving α-MS. cdnsciencepub.com Researchers in the mid-20th century explored various initiation methods, including cationic and anionic polymerization, to control the synthesis of poly(α-methylstyrene) (PAMS). cdnsciencepub.comacs.org These foundational studies laid the groundwork for the development of well-defined polymers with specific architectures. The heat of polymerization of α-MS has also been a subject of extensive study for many years. wmich.edu

Significance of α-MS in Polymer Science and Chemical Engineering

The importance of α-MS in polymer science stems from its ability to modify the properties of other polymers through copolymerization. When copolymerized with monomers like styrene (B11656) or butyl acrylate, α-MS can enhance the thermal stability, heat distortion temperature, and impact resistance of the resulting plastic. researchgate.nettandfonline.com For instance, the incorporation of α-MS into styrene-based polymers can increase their glass transition temperature.

In chemical engineering, α-MS is recognized for its role as a chain terminator or modifier in polymerization processes. siigroup.com Its presence can control the molecular weight of polymers, a critical parameter for tailoring the final properties of the material. acs.org The dimerization of α-MS is another area of interest, leading to the production of specialty chemicals. researchgate.net

Emerging Research Frontiers for α-MS

Current research on α-MS is expanding into new and exciting areas. One emerging frontier is the development of sustainable and environmentally friendly production processes. datainsightsmarket.com There is also a growing focus on creating high-performance polymers based on α-MS for specialized applications, including in the medical field. datainsightsmarket.com

Furthermore, advanced analytical techniques are being employed to gain a deeper understanding of the sequence distribution in α-MS copolymers. acs.org This level of control at the molecular level opens up possibilities for designing materials with highly specific and predictable properties. The use of novel catalysts, such as solid ecological catalysts, for the polymerization of α-MS is also an active area of investigation, aiming for more efficient and environmentally benign synthesis routes. researchgate.netorientjchem.orgresearchgate.net Researchers are also exploring the synthesis of block copolymers containing α-methylstyrene for potential use in biomedical applications. researchgate.net Other research has focused on the oxidative cleavage of α-methylstyrene to produce other valuable chemicals. frontiersin.org

Detailed Research Findings

Copolymerization Studies

Extensive research has been conducted on the copolymerization of α-MS with various monomers. For example, studies on the copolymerization of α-MS and styrene have shown that the composition of the resulting copolymer can be controlled by adjusting the reaction temperature and monomer feed ratio. researchgate.net It has been observed that while styrene is more reactive, a significant amount of α-MS can be incorporated into the copolymer chain. researchgate.net

Table 2: Research on α-Methylstyrene Copolymerization

Co-monomerPolymerization MethodKey Findings
Styrene Free-radical polymerizationThe molecular weight of the copolymer increases almost linearly with conversion below 75°C. researchgate.net
Styrene Catalytic chain transferThe addition of a small amount of α-MS significantly increases the chain transfer constant. acs.orguq.edu.au
Isobutyl vinyl ether Cationic polymerizationThe addition of isobutyl vinyl ether reduces the yield and molecular weight of the copolymer compared to the homopolymerization of α-MS. tandfonline.com
Butyl acrylate Bulk and solution copolymerizationThe kinetics of the system are influenced by feed composition, solvent, and the presence of a chain transfer agent. tandfonline.com
Methyl methacrylate Cationic copolymerizationBlock copolymers can be synthesized using a solid catalyst, with the yield depending on the amount of catalyst and reaction time. researchgate.net

Polymerization Mechanisms and Control

The polymerization of α-MS can be initiated through various mechanisms, including cationic, anionic, and free-radical pathways. Anionic polymerization, in particular, has been shown to be a powerful method for producing poly(α-methylstyrene) with a narrow molecular weight distribution. researchgate.net The use of initiators like tin (IV) chloride in cationic polymerization has been investigated as a way to simplify the process by allowing polymerization to proceed without prior purification of the monomer. google.com

Recent studies have explored the use of novel catalysts to achieve better control over the polymerization process. For instance, the use of a half-sandwich scandium initiator system has enabled the synthesis of high molecular weight isobutylene-α-methylstyrene copolymers under mild conditions. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10<br>C6H5C(CH3)=CH2<br>C9H10 B127712 alpha-Methylstyrene CAS No. 98-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-1-en-2-ylbenzene
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InChI

InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3
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InChI Key

XYLMUPLGERFSHI-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C1=CC=CC=C1
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Molecular Formula

C9H10, Array
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Related CAS

6144-04-3, 25086-17-3, 17112-16-2, 25014-31-7, 29858-73-9
Record name Benzene, (1-methylethenyl)-, dimer
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DSSTOX Substance ID

DTXSID9025661
Record name alpha-Methylstyrene
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Molecular Weight

118.18 g/mol
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Physical Description

Isopropenylbenzene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 115 °F. May be mildly toxic by ingestion, inhalation and skin absorption. Vapors may be narcotic by inhalation. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a characteristic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic odor.
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Boiling Point

329.7 °F at 760 mmHg (NTP, 1992), 165.4 °C, 164 °C, 330 °F
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Flash Point

129 °F (NTP, 1992), 84 °C, 83.89 °C (CLOSED CUP), 57.8 °C (Cleveland open-cup), 54 °C, 129 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALC; SOL IN ALL PROPORTIONS IN ACETONE, CARBON TETRACHLORIDE, Sol in benzene, chloroform, Sol in ether, Sol in n-heptane, ethanol, In water, 116 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.012 (very poor), Insoluble
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Density

0.91 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9106, Critical volume, 3.26 ml/g; critical density, 0.29 g/ml; specific heat of liquid, 2.0460 J/g deg K at 40 °C, & 2.1757 J/g deg K at 100 °C; specific heat of vapor, 1.2357 J/g deg K at 25 °C; heat of formation of liquid, 112.97 kJ/mol at 25 °C; heat of polymerization, 39.75 kJ/mol; cubical coefficient of expansion, 9.774X10-4 at 20 °C, Relative density (water = 1): 0.91, 0.91
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Vapor Density

4.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.08, 4.08
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Vapor Pressure

1.9 mmHg at 68 °F ; 5 mmHg at 93 °F (NTP, 1992), 1.9 [mmHg], 1.9 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 300, 2 mmHg
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Impurities

Contaminated by (max concn) cumene (0.15%), n-propylbenzene (0.20%), sec-butylbenzene (0.40%), tert-butylbenzene (0.40%), trans-2-phenylbutane-2 (0.05%), 2-phenylbutene-1 (0.01%), dimers (0.01%), polymers(0.01%), phenol (0.005%), and p-tert-butylcatechol (as stabilizer; 0.005%)., beta-Methylstyrene is an impurity contained in alpha-methylstyrene at a concn of about 0.5% by weight(1).
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Color/Form

Colorless liquid ...

CAS No.

98-83-9, 25014-31-7
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Melting Point

-9 °F (NTP, 1992), -23.2 °C, -23 °C, -10 °F
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Advanced Synthesis Methodologies for Alpha Methylstyrene and Its Derivatives

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in the production of alpha-methylstyrene, which is most commonly synthesized via the dehydrogenation of cumene (B47948). Another significant route is the dehydration of cumyl alcohol, a co-product in the cumene-based synthesis of phenol (B47542) and acetone (B3395972). Catalytic methods are central to optimizing these transformations.

Homogeneous catalysis for the synthesis of this compound is predominantly associated with the acid-catalyzed decomposition of cumene hydroperoxide, a key step in the widely used cumene process for the co-production of phenol and acetone. In this process, cumene is first oxidized to cumene hydroperoxide, which is then cleaved in the presence of a strong mineral acid, typically sulfuric acid, to yield phenol and acetone. environmentalgenome.org this compound is generated as a principal byproduct through the dehydration of dimethylbenzyl alcohol (DMBA), which is formed as a side product during the initial oxidation step. epo.org

Oxidation of Cumene: Cumene + O₂ → Cumene Hydroperoxide (major) + Dimethylbenzyl alcohol (minor)

Acid-Catalyzed Cleavage: Cumene Hydroperoxide → Phenol + Acetone

Acid-Catalyzed Dehydration: Dimethylbenzyl alcohol → this compound + H₂O

The use of strong mineral acids like sulfuric acid in homogeneous systems presents challenges related to catalyst separation, corrosion, and waste disposal. Research in this area focuses on developing more benign and recyclable catalytic systems.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction products, potential for regeneration and reuse, and often milder reaction conditions. Various solid catalysts have been explored for the synthesis of this compound and its derivatives.

Maghnite clays (B1170129), a type of montmorillonite (B579905) clay found in Algeria, have demonstrated significant catalytic activity in the cationic polymerization of this compound to produce poly(this compound) and its copolymers. researchgate.netbcrec.id These clays can be activated through treatment with acids (Maghnite-H+) or exchanged with cations like sodium (Maghnite-Na+). semanticscholar.orgresearchgate.net

The cationic polymerization of this compound initiated by Maghnite-H+ is believed to proceed via the addition of a proton from the clay to the monomer, generating a carbocation that propagates the polymer chain. researchgate.net The catalytic performance of Maghnite clays is influenced by several factors, including the type of activation, the amount of catalyst, reaction temperature, and the solvent used.

Studies on the cationic polymerization of this compound using Maghnite-Na+ have shown that the polymer yield increases with the amount of catalyst and reaction time. semanticscholar.org The molecular weight of the resulting polymer, however, tends to decrease with an increasing amount of catalyst. semanticscholar.org

Effect of Maghnite-Na+ Amount on AMS Polymerization

Maghnite-Na+ (% w/w)Polymer Yield (%)Viscosity Average Molecular Weight (Mv)
5.05018500
7.56217000
10.06816000
15.07514500
20.08013000

Data showing the effect of the weight percentage of Maghnite-Na+ catalyst on the yield and molecular weight of poly(this compound) in bulk polymerization at 0°C for 6 hours. semanticscholar.org

Palladium-based catalysts, particularly palladium supported on alumina (B75360) (Pd/Al₂O₃), are highly effective for the hydrogenation of this compound to cumene. researchgate.netaidic.it This reaction is essentially the reverse of the synthesis of this compound from cumene. The high efficiency and selectivity of Pd/Al₂O₃ catalysts in this hydrogenation highlight their role in controlling the equilibrium between these two compounds. matthey.com

The hydrogenation is typically carried out in a fixed-bed reactor under mild conditions of temperature and pressure. matthey.comgoogle.com Kinetic studies of this reaction are crucial for optimizing reactor design and performance in industrial settings where the recycling of this compound back to cumene is desired. aidic.it The reaction is generally considered to be first-order with respect to hydrogen concentration and zero-order with respect to this compound concentration under many process conditions. researchgate.net

Kinetic Parameters for AMS Hydrogenation over Pd/Al₂O₃

ParameterValueConditions
Reaction Order (AMS)00.5-100 wt% AMS
Reaction Order (H₂)~10.1-0.6 MPa
Activation Energy (Ea)38.7 ± 1.5 kJ/mol273-320 K

Intrinsic kinetic parameters for the hydrogenation of this compound to cumene over a Pd/Al₂O₃ catalyst under anhydrous conditions.

While primarily used for hydrogenation, palladium complexes have also been investigated for the synthesis of this compound derivatives. For instance, a novel dinuclear complex containing both ruthenium and palladium has been shown to effectively catalyze the selective dimerization of this compound.

Ruthenium and cobalt porphyrin complexes have emerged as versatile homogeneous catalysts for the synthesis of various derivatives of this compound, particularly in aziridination reactions. worldscientific.comunimi.itresearchgate.net These catalysts facilitate the transfer of a nitrene group from an organic azide (B81097) to the double bond of this compound, yielding N-aryl aziridines. worldscientific.comunimi.it

The efficiency of these metal-porphyrin catalysts can be influenced by the substituents on the porphyrin ring and the reaction conditions, such as batch versus continuous flow processes. worldscientific.comunimi.it Ruthenium-based catalysts have generally shown higher yields in traditional batch processes, while cobalt-based porphyrins have demonstrated better activities and shorter reaction times when employed in a continuous flow system. unimi.it

Catalytic Performance of Ru and Co Porphyrins in Aziridination of AMS

CatalystReaction TypeYield of N-aryl aziridine (B145994) (%)Reaction Time
Ru(TPP)(CO)BatchUp to 98%Variable
Co(TPP)BatchUp to 56%Variable
Co(TMOP)Flow73%30 min residence time
Co(OEP)Flow48%30 min residence time

Comparison of yields for the aziridination of this compound using different ruthenium and cobalt porphyrin catalysts under batch and continuous flow conditions. unimi.it

Acidic ion-exchange resins and various acid-treated clays serve as effective solid acid catalysts for the synthesis of this compound derivatives, such as dimers and oligomers. acs.orgscilit.comgoogle.com These materials provide Brønsted acid sites that can initiate the dimerization or oligomerization of this compound through a cationic mechanism.

The use of these solid acids offers advantages in terms of catalyst handling and product purification compared to homogeneous acid catalysts. acs.org The selectivity towards specific dimers (linear vs. cyclic) can be influenced by the porous structure of the heterogeneous catalyst. semanticscholar.org For example, in the dimerization of this compound, the use of certain acidic clays can favor the formation of unsaturated dimers. google.com

Furthermore, acidic clays like Montmorillonite KSF have been demonstrated to be effective and reusable catalysts for the dehydration of alcohols to form alkenes, a reaction pathway directly applicable to the synthesis of this compound from cumyl alcohol. beyondbenign.org This greener approach avoids the use of corrosive mineral acids like sulfuric or phosphoric acid. beyondbenign.org

Heterogeneous Catalysis

Sulfated Zirconia Catalysis

Sulfated zirconia (SZ) has emerged as a highly effective solid acid catalyst for a variety of organic transformations, including reactions pertinent to the synthesis of this compound. Its strong acidic properties, high thermal stability, and resistance to deactivation make it an attractive alternative to traditional liquid acid catalysts. researchgate.net The primary route to α-MS synthesis where sulfated zirconia shows significant potential is the dehydration of cumyl alcohol (2-phenyl-2-propanol).

The superacidity of sulfated zirconia arises from the interaction between the zirconia support and sulfate (B86663) groups, which generates both Brønsted and Lewis acid sites. researchgate.net These strong acid sites are crucial for facilitating the dehydration of tertiary alcohols like cumyl alcohol. The mechanism involves the protonation of the hydroxyl group by a Brønsted acid site, followed by the elimination of a water molecule to form a stable tertiary carbocation. Subsequent deprotonation from the methyl group yields the desired this compound.

Research on the dehydration of other alcohols using sulfated zirconia provides a strong basis for its application in α-MS synthesis. For instance, sulfated zirconia has been shown to be a highly active and selective catalyst for the dehydration of methanol (B129727) to dimethyl ether. researchgate.net The catalyst's performance is influenced by factors such as sulfur loading, calcination temperature, and the crystalline phase of the zirconia. researchgate.netresearchgate.net Optimal preparation conditions lead to a high density of strong acid sites, which in turn enhances the catalytic activity for dehydration reactions. researchgate.net

While direct performance data for cumyl alcohol dehydration to α-MS over sulfated zirconia is not extensively reported in the provided search results, the Prins cyclization of styrene (B11656) with formaldehyde, another acid-catalyzed reaction, has been successfully carried out using sulfated zirconia, demonstrating its efficacy in activating molecules at the benzylic position. researchgate.net

Table 1: Representative Catalytic Performance of Sulfated Zirconia in Acid-Catalyzed Reactions

ReactionSubstrateProductCatalystTemperature (°C)Conversion (%)Selectivity (%)Reference
Prins CyclizationStyrene, Paraformaldehyde4-phenyl-1,3-dioxaneSulfated Zirconia (2N H₂SO₄)100~10093 researchgate.net
Methanol DehydrationMethanolDimethyl Ether10% SO₄²⁻/ZrO₂23083100 researchgate.net

This table presents data from related acid-catalyzed reactions to illustrate the potential effectiveness of sulfated zirconia in the synthesis of this compound.

Metal-Organic Frameworks (MOFs) in α-MS Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising candidates for various catalytic applications. espublisher.comnih.gov While specific studies on the direct synthesis of this compound using MOFs are not prevalent in the provided search results, their successful application in related styrene chemistry suggests their potential.

The synthesis of α-MS can be envisioned through two primary routes where MOFs could serve as catalysts: the dehydration of cumyl alcohol and the dehydrogenation of cumene. The acidic or basic properties of MOFs can be tailored by judicious selection of the metal centers and organic linkers, or through post-synthetic modification. nih.gov For the dehydration of cumyl alcohol, MOFs with strong Lewis or Brønsted acid sites would be required.

MOFs have been extensively studied as catalysts for the oxidation of styrene to produce valuable chemicals like benzaldehyde (B42025) and styrene oxide. mdpi.com For example, metal salen complexes encapsulated within MOFs have shown good activity and selectivity in styrene oxidation. mdpi.com This demonstrates the ability of MOFs to host active catalytic sites and facilitate reactions involving the styrene backbone. Bimetallic MOFs have also been investigated for styrene oxidation, where a synergistic effect between the two metals can enhance catalytic performance.

The application of MOF-derived materials, such as sulfated zirconia nanosheets derived from Zr-based MOFs, also presents a novel approach. This method allows for the creation of catalysts with unique morphologies and potentially enhanced catalytic properties. The synthesis of these materials involves the thermal decomposition of a MOF precursor, resulting in a highly porous metal oxide with desired catalytic functionalities.

Table 2: Examples of MOF-Catalyzed Reactions on Styrene

ReactionCatalystSubstrateMajor Product(s)Reference
OxidationMetal Salen@NH₂-MIL-101(Cr)StyreneStyrene oxide, Phenylacetaldehyde mdpi.com
OxidationBimetallic Cuₓ-Coᵧ-MOFStyreneStyrene oxide, Benzaldehyde

This table highlights the catalytic activity of MOFs in reactions involving styrene, indicating their potential for catalyzing the synthesis of this compound and its derivatives.

Electrochemical Synthesis Pathways

Electrochemical methods offer a sustainable and controllable alternative to conventional chemical synthesis. These techniques can often be performed under mild conditions of temperature and pressure, reducing energy consumption and improving safety. electrochemsci.orgaiche.orgresearchgate.netntnu.no

Mediator-Assisted Electrochemical Hydrogenation

While the primary focus of this article is on the synthesis of this compound, the principles of mediator-assisted electrochemical processes can be understood through the reverse reaction: the hydrogenation of α-MS to cumene. This process is of significant industrial relevance as α-MS is often an undesired byproduct in the production of phenol from cumene, and its hydrogenation back to cumene allows for recycling of the feedstock. electrochemsci.orgaiche.orgresearchgate.netntnu.no

In a typical mediator-assisted electrochemical hydrogenation of α-MS, a mediator molecule is electrochemically reduced at the cathode to an active form. This activated mediator then chemically transfers hydrogen to the α-MS in the presence of a catalyst, such as palladium on alumina (Pd/γ-Al₂O₃), to produce cumene. The oxidized mediator is then regenerated at the cathode, completing the catalytic cycle. electrochemsci.orgaiche.orgresearchgate.netntnu.no

One studied system employs the formate (B1220265)/bicarbonate redox couple as a mediator. electrochemsci.org In this process, bicarbonate is reduced at the cathode to formate. The formate ion then acts as a hydrogen donor in the catalytic transfer hydrogenation of α-MS to cumene. This approach avoids the direct use of high-pressure hydrogen gas, which is a significant safety hazard. electrochemsci.orgaiche.orgresearchgate.netntnu.no

The efficiency of this process is influenced by several parameters, including the applied potential, current density, mediator concentration, pH, and temperature. electrochemsci.org Research has demonstrated that complete conversion of α-MS to cumene can be achieved under optimized conditions. For example, at a mediator concentration of 0.5 M and an applied potential of -1.3 V vs. SCE at 60°C, complete hydrogenation was observed. aiche.orgresearchgate.net

Table 3: Parameters and Results for Mediator-Assisted Electrochemical Hydrogenation of α-MS to Cumene

ParameterValueReference
Mediator SystemFormate/Bicarbonate electrochemsci.org
CatalystPalladium on γ-Alumina electrochemsci.org
Applied Potential-1.3 V vs. SCE aiche.orgresearchgate.net
Temperature60 °C electrochemsci.orgaiche.orgresearchgate.net
Mediator Concentration0.5 M aiche.orgresearchgate.net
ConversionUp to 100% aiche.orgresearchgate.net

This table summarizes the conditions and outcomes of the electrochemical hydrogenation of this compound, illustrating the principles of mediator-assisted electrochemical synthesis.

Non-Catalytic Synthesis Methods

Thermal Processes

Thermal processes, such as pyrolysis and thermal decomposition, represent non-catalytic routes for the synthesis of this compound. These methods typically involve subjecting a precursor molecule to high temperatures, leading to bond cleavage and rearrangement to form the desired product.

A primary thermal route to α-MS is the dehydrogenation of cumene. This reaction is highly endothermic and is typically carried out at elevated temperatures, often in the presence of a catalyst to improve selectivity and yield. However, thermal, non-catalytic dehydrogenation can also occur. Another significant thermal pathway is the decomposition of cumene hydroperoxide (CHP). environmentalgenome.org In the industrial production of phenol and acetone (the Hock process), α-MS is a known byproduct formed from the decomposition of CHP and the subsequent dehydration of cumyl alcohol. environmentalgenome.org

The thermal decomposition of CHP is a complex process that can yield a variety of products, including acetone, phenol, and α-MS. researchgate.net The distribution of these products is highly dependent on the reaction temperature and the concentration of CHP. Studies on the kinetics of CHP thermal decomposition have shown that at temperatures around 130-150°C, α-MS is a detectable product. researchgate.net

Table 4: Products of Thermal Decomposition of Cumene Hydroperoxide

Temperature (°C)Major ProductsMinor ProductsReference
130-150Acetone, PhenolThis compound, Acetophenone (B1666503) researchgate.net

This table shows the products identified from the thermal decomposition of cumene hydroperoxide at elevated temperatures.

Photochemical Transformations

Photochemical methods utilize light energy to initiate chemical reactions. These transformations can often proceed under mild conditions and can lead to unique reactivity and selectivity compared to thermal methods. While the direct synthesis of this compound via photochemical routes from simple precursors is not extensively documented in the provided search results, photochemical transformations of α-MS to produce its derivatives are well-studied.

One example is the free radical photo-polymerization of α-MS to produce poly(α-methylstyrene). epo.org In this process, a photoinitiator absorbs light and generates free radicals, which then initiate the polymerization of the α-MS monomer. The microstructure and tacticity of the resulting polymer can be influenced by the reaction conditions, including the temperature and solvent. epo.org

Another area of research involves the photochemical functionalization of the double bond in α-MS to create various derivatives. These reactions often proceed via photoredox catalysis, where a photocatalyst absorbs light and initiates an electron transfer process, leading to the formation of reactive intermediates that can add across the double bond of α-MS.

Table 5: Examples of Photochemical Transformations Involving this compound

Reaction TypeSubstrate(s)Product TypeKey FeaturesReference
Photo-polymerizationThis compoundPoly(this compound)Free radical mechanism, control over polymer microstructure epo.org

This table provides an example of a photochemical process utilizing this compound as a starting material to produce a polymeric derivative.

Visible-Light-Mediated Cycloaddition Reactions

Visible-light-mediated photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways for complex reactions. In the context of styrenes, it enables formal [4+2] cycloaddition reactions, which are otherwise challenging. This method provides direct access to polysubstituted tetralin scaffolds from readily available styrene precursors. nih.govpkusz.edu.cn The reaction can be catalyzed by acridinium (B8443388) salts under irradiation from blue LED light. pkusz.edu.cn

A key innovation in this area is the use of a disulfide cocatalyst to steer the chemoselectivity of the styrene/styrene cycloaddition from a [2+2] to a [4+2] pathway. pkusz.edu.cn This approach exhibits remarkable chemo-, regio-, and stereoselectivity. nih.govpkusz.edu.cn The mechanism is proposed to be a polar radical crossover cycloaddition (PRCC), which involves a hydrogen atom transfer (HAT) cocatalyst. researchgate.net This methodology has been successfully applied to the reaction between different styrenes, including α-methylstyrene, to produce structurally diverse cycloaddition products. pkusz.edu.cn

Synthesis of α-Methylstyrene Derivatives

The derivatization of α-methylstyrene leads to a variety of compounds with significant applications, particularly in polymer sciences. nih.govacs.org The following sections detail modern synthetic routes to several classes of these derivatives.

A significant advancement in the synthesis of α-alkyl styrene derivatives is a one-pot, transition-metal-free method that uses readily available natural products like estragole (B85927) and safrole as starting materials. nih.govacs.org This regioselective method produces a rearranged adduct and demonstrates a broad scope for nucleophiles, including carbon, nitrogen, oxygen, and sulfur, tolerating even sterically hindered ones. nih.govacs.org

The general procedure involves the initial bromination of the starting material (e.g., estragole) in dichloromethane (B109758) (CH₂Cl₂) at -78 °C. nih.govacs.org After removing the solvent, dimethyl sulfoxide (B87167) (DMSO), sodium iodide (NaI), a nucleophile, and a base such as potassium tert-butoxide (KOtBu) are added. nih.govacs.org The use of NaI has been shown to improve yields across various reactions. acs.org This straightforward, two-step protocol has been used to generate numerous novel α-alkyl styrenes. acs.org

Traditional methods for synthesizing α-alkyl styrenes include the Wittig reaction for converting aryl ketones to terminal alkenes and copper-mediated oxidative coupling of α-methylstyrenes with tertiary alkyl radicals. nih.gov However, these methods can have limitations regarding substrate scope or require the prior synthesis of α-methylstyrene. nih.gov

Table 1: Synthesis of Nitrogen-Containing α-Alkyl Styrenes from Estragole nih.govacs.org

EntryNucleophile (Amine)ProductYield (%)
1Aniline3c75
24-Methylaniline3d72
34-Methoxyaniline3e80
44-Fluoroaniline3f65
5N-Methylaniline3g68
6Azide (NaN₃)3a85
7Propylamine3b55

Reaction Conditions: Estragole (1.0 equiv), Bromine (1.3 equiv) in CH₂Cl₂ at -78°C for 30 min. Then, DMSO, NaI (1.0 equiv), Amine (1.5 equiv), and KOtBu (2.3 equiv) at 22°C for 8 h.

Table 2: Synthesis of Oxygen and Sulfur-Containing α-Alkyl Styrenes from Estragole acs.org

EntryNucleophileProductYield (%)
1Phenol4a70
24-Methoxyphenol4b75
3Thiophenol4f82
44-Methylthiophenol4g78

Reaction Conditions: Estragole (1.0 equiv), Bromine (1.3 equiv) in CH₂Cl₂ at -78°C for 30 min. Then, DMSO, NaI (1.0 equiv), Nucleophile (1.5 equiv), and KOtBu (2.3 equiv) at 22°C for 8 h.

Fluorinated α-methylstyrenes are valuable monomers, though their synthesis and polymerization can be challenging. rsc.org For instance, these monomers are known to be difficult to polymerize under radical conditions, whereas the non-fluorinated analogue, α-methylstyrene, is readily polymerizable under cationic conditions. rsc.org

An effective synthetic route for α-(difluoromethyl)styrene (DFMST) has been reported, starting from acetophenone. rsc.org This three-step process involves:

A base-induced nucleophilic difluoromethylation using difluoromethyl-phenyl sulfone.

Reductive desulfonylation.

Dehydration to yield the final product. rsc.org

This synthetic route has been successfully implemented on a gram scale. rsc.org The controlled synthesis of copolymers containing fluorinated styrene derivatives is often achieved through reversible-deactivation radical polymerization (RDRP) methods like RAFT (reversible addition-fragmentation chain-transfer) polymerization. fluorine1.ru

α,α-Disubstituted α-amino acids are of great interest as they can modify peptide conformations and act as precursors for bioactive compounds. nih.gov Their synthesis is challenging due to steric constraints. nih.gov Modern synthetic strategies include synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies. nih.gov

Notable methods for their synthesis include the aza- nih.govnih.gov-Wittig rearrangement to create chiral derivatives with two adjacent stereocenters rsc.org and the direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters. rsc.org While these advanced methods are effective for the general synthesis of α,α-disubstituted α-amino acids, their direct synthesis utilizing α-methylstyrene as a key starting material is not prominently documented in the reviewed chemical literature.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. While many methods exist for their construction, direct routes from α-substituted styrenes are specific. One powerful strategy for synthesizing N-heterocycles is the cycloaddition of in situ generated benzynes. rsc.org This approach has been used in 1,3-dipolar cycloadditions with α-substituted α-diazomethylphosphonates to produce 3-alkyl/aryl 1H-indazoles, which are structurally related to derivatives that could conceptually arise from α-substituted styrenes. rsc.org Other advanced methods include the reaction of α,β-unsaturated N-acyliminium ions to form spirocyclic heterocycles. nih.gov However, a general, direct methodology for the synthesis of a broad range of unsaturated N-heterocycles starting specifically from α-substituted styrenes like α-methylstyrene is not extensively covered in the surveyed literature.

As introduced in section 2.2.2.1, the visible-light-mediated [4+2] cycloaddition of styrenes is a premier method for synthesizing tetralin derivatives. nih.govpkusz.edu.cn This reaction can be effectively performed as a cross-cycloaddition between two different styrenes by tuning their electronic and steric properties to achieve chemoselectivity. pkusz.edu.cn

In a key example, α-methylstyrene, which has a high redox potential and high nucleophilicity, was reacted with 4-methoxystyrene (B147599). pkusz.edu.cn The reaction, catalyzed by an acridinium photocatalyst, successfully yielded the desired hybrid cycloadduct. pkusz.edu.cn This demonstrates the utility of α-methylstyrene as a competent diene in this transformation for building complex, polysubstituted tetralin frameworks in a single step under mild conditions. nih.govpkusz.edu.cn

Table 3: Visible-Light-Mediated [4+2] Cycloaddition of α-Methylstyrene pkusz.edu.cn

DieneDienophileCatalystCocatalystProductYield (%)
4-Methoxystyreneα-MethylstyreneAcridinium SaltDiphenyl DisulfideHybrid Cycloadduct (5)29

The reaction also produced a significant amount of the 4-methoxystyrene homodimer.

Dimers and Oligomers of α-Methylstyrene

The dimerization and oligomerization of α-methylstyrene (AMS) represent a significant area of study, driven by the utility of its dimers as chain transfer agents and in various industrial applications. The formation of these compounds is intricately linked to the reaction conditions and the catalytic systems employed, which dictate the distribution between linear and cyclic products. Advanced synthesis methodologies have focused on enhancing selectivity towards specific dimers and achieving high conversion rates.

The oligomerization of AMS can proceed through various mechanisms, including cationic and free-radical pathways. Above its ceiling temperature of 61°C, AMS predominantly forms dimers and a small fraction of trimers, with negligible formation of higher oligomers. researcher.life This behavior is a consequence of the thermodynamic limitations on the polymerization of AMS at elevated temperatures. researcher.life

A key distinction in the dimerization of AMS is the formation of two primary types of dimers: unsaturated linear dimers and a saturated cyclic dimer. The commercially valuable linear dimers are 2,4-diphenyl-4-methyl-1-pentene (B1662018) and 2,4-diphenyl-4-methyl-2-pentene. The cyclic dimer is 1,1,3-trimethyl-3-phenylindan. researcher.liferesearchgate.net The selective synthesis of these compounds is a primary goal of the methodologies discussed below.

Cationic Dimerization

Cationic polymerization, often initiated by strong acids, is a common method for the synthesis of AMS dimers. Various acid catalysts, both homogeneous and heterogeneous, have been explored to optimize this process.

Homogeneous Acid Catalysis: Sulfuric acid has been traditionally used as an initiator for the dimerization of AMS. wmich.edu A liquid-liquid process has been developed utilizing an aqueous phase of sulfuric acid and methanol with an organic phase of AMS. researchgate.net This method achieved a 55% conversion of AMS in 7 hours at 80°C, with the resulting dimer containing 93% 2,4-diphenyl-4-methyl-1-pentene and only 0.06% of the saturated cyclic dimer, 1,1,3-trimethyl-3-phenylindan. researchgate.net In another example, refluxing AMS with a mixture of sulfuric acid and water yielded 1,1,3-trimethyl-3-phenylindane with a 68% yield. nih.govresearchgate.net

Heterogeneous Acid Catalysis: Solid acid catalysts offer advantages in terms of separation and reusability. High-silica zeolites, such as β, ZSM-12, and TsVN, have been investigated for AMS dimerization. researchgate.net The catalytic properties of these zeolites are dependent on their acidic and structural characteristics. researchgate.net Zeolite β demonstrated the highest activity, while zeolite ZSM-12 showed the highest selectivity for linear dimers. researchgate.net Under mild conditions (75–100°C), these catalysts can achieve high monomer conversion (97%) with a selectivity for linear dimers of up to 94%. researchgate.net The effect of catalyst concentration on product distribution has been studied, showing that higher catalyst amounts can influence the formation of linear versus cyclic dimers and trimers.

The dimerization over pentasil zeolites (H-HSZ and Fe-HSZ) in a nitrogen atmosphere at 80–120°C also yields a mixture of linear and cyclic dimers. lookchem.com The selectivity towards the cyclic dimer is influenced by the porous structure of the heterogeneous catalyst. researcher.life For instance, silicophosphate exhibits high selectivity in the cyclodimerization of AMS to 1,1,3-trimethyl-3-phenylindane. researcher.life Other solid acid catalysts like Montmorillonite K10 and filtrol clays have also been used, particularly for the synthesis of indane derivatives in the absence of a solvent. researchgate.net

The table below summarizes the performance of various acid catalysts in the dimerization of α-methylstyrene.

CatalystTemperature (°C)Time (h)AMS Conversion (%)Selectivity for Linear Dimers (%)Selectivity for Cyclic Dimer (%)Reference
Sulfuric Acid / Methanol8075593 (for 2,4-diphenyl-4-methyl-1-pentene)0.06 (for 1,1,3-trimethyl-3-phenylindan) researchgate.net
Sulfuric Acid / WaterReflux20--68 (yield of 1,1,3-trimethyl-3-phenylindan) nih.govresearchgate.net
Zeolite β20-1001High-- researchgate.net
Zeolite ZSM-1220-1001HighHigh- researchgate.net
0.53HNaY Zeolite (10 wt%)802~95~85~10 researchgate.net

Lewis Acid Catalysis

Tunable bis(catecholato)germane Lewis acid catalysts have been shown to be effective for the selective dimerization of α-methylstyrene. The addition of donor additives to these systems allows for selectivity control that is comparable to that of transition metal catalyst systems. rsc.org

Free-Radical Dimerization

An alternative to cationic methods is the free-radical mediated dimerization of AMS, which can be achieved through catalytic chain transfer (CCT). researchgate.net This approach can be highly effective, particularly at temperatures above the ceiling temperature of AMS. researchgate.net

A process utilizing a cobalt catalyst in conjunction with a free-radical initiator (such as an azo-initiator) in an inert atmosphere has been developed. google.com By heating the mixture to a temperature range of 65°C to 140°C (preferably 80°C to 100°C), high yields of AMS dimers can be obtained. google.com This method is advantageous as it does not proceed via cationic transfer, allowing for the formation of dimers with intact functional groups. google.com The resulting solutions typically contain greater than 20% by weight of AMS dimers, with less than 0.1% by weight of the internal isomer, 2,4-diphenyl-4-methyl-2-pentene. google.com

The kinetics of AMS oligomerization via CCT show that the rate increases with the concentration of the CCT catalyst, and the conversion typically reaches a plateau at 60–70%. researchgate.net

The following table provides a summary of the free-radical dimerization of α-methylstyrene.

Catalyst SystemTemperature (°C)Dimer YieldKey FeaturesReference
Cobalt Catalyst / Free-Radical Initiator65-140>20% by weightNon-cationic; preserves functional groups; low internal isomer formation. google.com
Catalytic Chain Transfer (CCT)>61HighDimer is almost the exclusive product; conversion plateaus at 60-70%. researchgate.net

Polymerization and Copolymerization of Alpha Methylstyrene

Homopolymerization of α-Methylstyrene

The homopolymerization of α-methylstyrene is a topic of significant interest due to the unique properties of the resulting polymer, which is characterized by its high glass transition temperature and thermal stability. The steric hindrance provided by the α-methyl group makes its polymerization more complex than that of styrene (B11656).

Cationic polymerization is a widely utilized method for preparing hydrocarbon polymers from vinyl monomers. orientjchem.org For α-methylstyrene, this method is particularly effective and has been extensively studied.

The cationic polymerization of α-methylstyrene is known to be a rapid process. google.com The mechanism involves the formation of a carbocationic active center that propagates by the sequential addition of monomer units. The initiation step typically involves a protic acid or a Lewis acid in conjunction with a proton source (coinitiator). The propagation step is the addition of the AMS monomer to the growing carbocationic chain end. Termination and chain transfer reactions can also occur, which limit the molecular weight of the resulting polymer. The polymerization rate has been observed to decrease with an increasing ratio of certain coinitiators, such as titanium isopropoxide to titanium tetrachloride. scispace.com

A study on the radiation-induced polymerization of dry α-methylstyrene attributed the predominant contribution to the polymerization to a cationic propagation mechanism involving free ions. acs.org Through kinetic analysis, the propagation rate constant, kp, at 30°C was estimated to be 3 × 106 M−1 sec−1. acs.org

The general mechanism can be summarized as follows:

Initiation: Formation of a carbocation from the monomer by an initiator.

Propagation: Addition of monomer units to the carbocationic chain end.

Chain Transfer: Transfer of a proton from the growing chain to a monomer, solvent, or counter-ion, leading to the termination of one chain and the initiation of another.

Termination: Combination of the growing chain with a counter-ion or impurities.

A variety of catalyst and coinitiator systems have been employed in the cationic polymerization of α-methylstyrene, each influencing the reaction rate, molecular weight, and properties of the polymer.

Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl3), boron trifluoride (BF3), titanium tetrachloride (TiCl4), tin(IV) chloride (SnCl4), and iron(III) chloride (FeCl3). orientjchem.orggoogle.comscispace.com While these homogeneous catalyst systems are efficient and utilize inexpensive catalysts, they often result in poor control over the molecular weight. orientjchem.org Furthermore, their corrosive nature and the difficulty in separating them from the final product are significant drawbacks. orientjchem.org

To overcome these challenges, solid acid catalysts have been investigated. One such example is Maghnite-Na, a sodium-exchanged montmorillonite (B579905) clay, which has been shown to be an effective and ecological catalyst for the cationic polymerization of AMS. orientjchem.org The polymerization rate was found to increase with the amount of Maghnite-Na used. orientjchem.org The initiation mechanism in this case is believed to involve both Brønsted and Lewis acidic sites on the clay's surface. orientjchem.org

The choice of coinitiator also plays a crucial role. For instance, in a system using titanium tetrachloride (TiCl4), the addition of titanium isopropoxide (Ti(OiPr)4) was found to decrease the polymerization rate. scispace.com Tin halides have also been utilized as coinitiators in the living carbocationic polymerization of AMS. orientjchem.org

Catalyst/Coinitiator SystemKey FindingsReference
Lewis Acids (AlCl₃, BF₃, TiCl₄, SnCl₄, FeCl₃)Fast and efficient polymerization, but poor molecular weight control. orientjchem.org
Maghnite-Na (Solid Acid)Ecological catalyst, polymerization rate increases with catalyst amount. Initiation via Brønsted and Lewis acid sites. orientjchem.org
TiCl₄/Ti(OiPr)₄Polymerization rate decreases with an increasing [Ti(OiPr)₄]/[TiCl₄] ratio. scispace.com
Tin HalidesUsed as coinitiators for living carbocationic polymerization. orientjchem.org

Achieving control over the molecular weight and tacticity (the stereochemical arrangement of the polymer chain) is a significant challenge in cationic polymerization. However, the development of living cationic polymerization techniques has allowed for greater control.

In living polymerizations, termination and chain transfer reactions are suppressed, allowing the polymer chains to grow at a constant rate. For α-methylstyrene, living carbocationic polymerization has been achieved using tin halides as coinitiators. orientjchem.org Another study demonstrated stereospecific living cationic polymerization at 0°C using FeCl3-based initiators, which allowed for control over both molecular weight and tacticity. orientjchem.org

The molecular weight of the resulting poly(α-methylstyrene) can be influenced by the catalyst concentration. For instance, when using Maghnite-Na as a catalyst, the molecular weight was found to be inversely proportional to the amount of the catalyst used. orientjchem.org

Alpha-methylstyrene is generally considered to be less reactive in free-radical polymerization compared to other vinyl monomers like styrene. google.com This is largely due to the steric hindrance from the α-methyl group, which affects the propagation and termination steps.

The free-radical polymerization of α-methylstyrene proceeds through the conventional three stages: initiation, propagation, and termination.

Initiation: A free-radical initiator (e.g., a peroxide or an azo compound) decomposes to form primary radicals, which then react with an AMS monomer to create a monomer radical.

Propagation: The monomer radical adds to another AMS monomer, and this process repeats, leading to the growth of the polymer chain.

Termination: The growth of the polymer chain is terminated, typically through combination (two growing chains coupling together) or disproportionation (a hydrogen atom is transferred from one chain to another). fujifilm.comlibretexts.org

Despite its low reactivity, kinetic parameters for the free-radical homopolymerization of α-methylstyrene have been determined. The propagation rate coefficient (kp) for AMS is significantly lower than that of styrene. The Arrhenius parameters for the propagation of AMS have been estimated as:

Activation Energy (Ea): 36.7 kJ·mol-1

Pre-exponential Factor (A): 106.17 dm3·mol-1·s-1

Kinetic ParameterValue
Activation Energy (Ea)36.7 kJ·mol⁻¹
Pre-exponential Factor (A)106.17 dm³·mol⁻¹·s⁻¹

The steric hindrance of the α-methyl group is a key factor in its polymerization behavior. This steric effect not only hinders the approach of the monomer to the growing radical chain, thus lowering the propagation rate, but also influences the termination mechanism.

Free-Radical Polymerization

Ceiling Temperature Effects in Polymerization

The polymerization of α-methylstyrene is significantly governed by its low ceiling temperature (T_c), which is the temperature at which the rate of polymerization equals the rate of depolymerization. For bulk α-methylstyrene, the ceiling temperature is approximately 61°C. This phenomenon arises from the thermodynamic parameters of the polymerization reaction. The Gibbs free energy of polymerization (ΔG_p) is related to the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization by the equation: ΔG_p = ΔH_p - TΔS_p. Polymerization is spontaneous only when ΔG_p is negative.

Due to the steric hindrance caused by the α-methyl group and the phenyl ring, the enthalpy of polymerization for α-methylstyrene is less negative compared to monomers like styrene. Furthermore, the decrease in entropy upon polymerization is significant. As the temperature increases, the -TΔS_p term becomes more positive, eventually equaling the negative ΔH_p, at which point ΔG_p becomes zero, and the net rate of polymerization ceases.

Factors such as monomer concentration and pressure can influence the ceiling temperature. Increasing the pressure favors polymerization, as the formation of the polymer results in a decrease in volume, thereby increasing the ceiling temperature.

Table 1: Factors Influencing the Ceiling Temperature of α-Methylstyrene Polymerization

FactorEffect on Ceiling Temperature (T_c)Rationale
Temperature Above T_c, depolymerization is favored.The entropy term (-TΔS_p) dominates the Gibbs free energy equation.
Pressure Increasing pressure increases T_c.Le Chatelier's principle; the equilibrium shifts to favor the state with lower volume (polymer).
Monomer Concentration Decreasing monomer concentration decreases T_c.The rate of polymerization is dependent on monomer concentration.
Autoacceleration Phenomena in Thermal Oxidative Polymerization

In the thermal oxidative polymerization of α-methylstyrene, a phenomenon known as autoacceleration, or the gel effect, can be observed. This is characterized by a rapid increase in the rate of polymerization after an initial period of slower reaction. This effect is particularly noted at temperatures above 45°C.

The underlying mechanism for this autoacceleration is attributed to the formation and subsequent decomposition of poly(α-methylstyrene peroxide). In the presence of oxygen, α-methylstyrene can form peroxide linkages within the polymer backbone. As the reaction proceeds, these peroxides can decompose, particularly in the presence of decomposition products like acetophenone (B1666503), to generate additional radical species. This increase in the concentration of initiating radicals leads to a sharp acceleration in the polymerization rate.

The autoacceleration is evidenced by a non-linear increase in the rate of polymerization with temperature. A plot of the rate of polymerization (R_p) versus temperature shows a distinct "knee" point, above which the rate increases dramatically.

Table 2: Illustrative Trend of Polymerization Rate with Temperature in Thermal Oxidative Polymerization of α-Methylstyrene

Temperature (°C)Relative Rate of Polymerization (R_p)Observation
45LowInitial slow polymerization
55ModerateGradual increase in rate
65HighOnset of autoacceleration
70Very HighRapid increase in rate (post-knee point)

Anionic Polymerization

Anionic polymerization of α-methylstyrene provides a pathway to synthesize polymers with well-defined molecular weights and narrow molecular weight distributions, characteristic of a living polymerization. This technique is typically carried out at low temperatures to overcome the low ceiling temperature of the monomer.

Various initiators can be employed for the anionic polymerization of α-methylstyrene, including organolithium compounds like n-butyllithium and sodium naphthalene (B1677914). The polymerization proceeds through a carbanionic propagating species. The kinetics of the reaction are influenced by the solvent, temperature, and the nature of the counter-ion.

Dilatometric studies have been used to measure the reaction rates in the reversible equilibrium anionic polymerization of α-methylstyrene. These studies have provided valuable kinetic data, including the rate constants for propagation and depropagation.

Table 3: Kinetic Data from Dilatometric Measurements of Anionic Polymerization of α-Methylstyrene Initiated by Sodium Naphthalene in Tetrahydrofuran (B95107)

Temperature (°C)Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹)Depropagation Rate Constant (k_d) (s⁻¹)
-101.2 x 10¹2.5 x 10⁻²
-403.5 x 10¹1.8 x 10⁻³
-779.8 x 10¹3.1 x 10⁻⁵

Controlled Radical Polymerization Techniques for Poly(α-Methylstyrene)

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer methods to synthesize polymers with controlled molecular weights, low polydispersity, and complex architectures. However, the application of these techniques to the homopolymerization of α-methylstyrene is challenging due to its low ceiling temperature and steric hindrance.

Research in this area is ongoing, with some studies exploring specific conditions to achieve controlled polymerization of α-methylstyrene. For instance, photoiniferter RAFT polymerization has been investigated as a potential route to control the polymerization and depolymerization equilibrium of α-methylstyrene by using light and temperature as external stimuli. This approach aims to favor polymer formation at high monomer concentrations and low temperatures, and monomer regeneration at elevated temperatures and dilute concentrations.

Despite these efforts, detailed and widely applicable protocols for the controlled radical polymerization of neat α-methylstyrene remain less established compared to other vinyl monomers. Further research is needed to develop robust CRP methods for producing well-defined poly(α-methylstyrene).

Copolymerization of α-Methylstyrene

Copolymerization of α-methylstyrene with other monomers is a common strategy to modify the properties of the resulting polymers, such as increasing the glass transition temperature and improving thermal stability.

Copolymerization with Styrene (St)

The copolymerization of α-methylstyrene with styrene is a well-studied system. The reactivity ratios of the two monomers depend on the polymerization method used. In anionic copolymerization, the reactivity ratios are significantly different, with styrene being the more reactive monomer.

Table 4: Reactivity Ratios for the Anionic Copolymerization of α-Methylstyrene (M1) and Styrene (M2)

Monomer 1 (M1)r₁Monomer 2 (M2)r₂Polymerization System
α-Methylstyrene0.3Styrene1.3Anionic
Cationic Copolymerization

Cationic copolymerization of α-methylstyrene and styrene can be initiated by Lewis acids or protonic acids. The molar ratio of the monomers in the feed and the choice of initiator are critical parameters that influence the composition and properties of the resulting copolymer. A patent for a cationic polymerization method describes using a molar ratio of α-methylstyrene to styrene monomer from 0.3 to 5. The initiator can be a Lewis acid (e.g., boron trifluoride, aluminum chloride, tin tetrachloride), an alcohol, a protonic acid, or an ether.

A study on the suspension polymerization of styrene and this compound provides insight into the reaction kinetics and resulting polymer properties.

Table 5: Copolymerization of a 70:30 Mixture of Styrene and this compound with 0.14 Parts t-Butyl Perbenzoate

Hours at 100°CHours at 110°CPercent ConversionIntrinsic ViscosityMolecular WeightVicat Softening Point (°C)
10-320.6288,000-
20-560.71104,000109
36-930.83130,000114
50-960.83130,000111
5012970.84132,000111
Free-Radical Copolymerization

The presence of this compound in a free-radical polymerization process is known to have an inhibiting effect on the copolymerization. google.com For instance, in a mixture with styrene, this compound causes the polymerization to proceed more slowly than with styrene alone, and the rate of copolymerization decreases as the concentration of this compound increases. google.com

The average propagation rate coefficient, a measure of how quickly polymer chains grow, has been observed to decrease by two orders of magnitude as the mole fraction of styrene in a styrene/alpha-methylstyrene copolymerization is reduced from 1.00 to 0.12. acs.org The low propagation rate coefficient of this compound is primarily attributed to a low frequency factor, which is about 50 times lower than that of styrene. acs.org This difference is due to the presence of the alpha-methyl group. acs.org

In the free-radical copolymerization of styrene and this compound, the use of a catalytic chain transfer agent, such as bis(boron difluorodimethylglyoximate)cobaltate(II) (COBF), can be employed. The average chain transfer constant was found to increase significantly with the addition of this compound. uq.edu.au For example, the addition of just 10% this compound increased the chain transfer constant by an order of magnitude. uq.edu.au This indicates that this compound dominates the catalytic chain transfer reaction, leading to the formation of polymer chains with an unsaturated this compound end group. uq.edu.au

Alternating Copolymerization Strategies

Alternating copolymers of functionalized this compound monomers and maleic anhydride have been successfully synthesized via free radical polymerization. rsc.org In one study, functionalized this compound monomers, such as 3-hexyl-1-[1-(m-isopropenylphenyl)-1-methylethyl]urea (AMSC6) and 3-octadecyl-1-[1-(m-isopropenylphenyl)-1-methylethyl]urea (AMSC18), were copolymerized with maleic anhydride using azobisisobutyronitrile as an initiator to produce alternating copolymers. rsc.org Notably, free radical homopolymerization of the individual functionalized this compound monomers or maleic anhydride did not occur under the same conditions. rsc.org

While strongly alternating copolymers of this compound and styrene are not commonly produced through conventional means, sequence-controlled poly(α-methylstyrene-alt-styrene) copolymers have been obtained. acs.orgresearchgate.netacs.org This was achieved by a method based on the single-unit addition principle, where the monomers are added unit-by-unit. acs.orgresearchgate.netacs.org This technique allows for precise control over the alternating sequence of the monomers in the polymer chain. acs.orgresearchgate.netacs.org

Sequence Distribution Analysis in Copolymers

The quantitative determination of the sequence distribution in copolymers of this compound and styrene can be challenging due to the chemical similarity of the two monomers. acs.orgresearchgate.netacs.org However, a combination of analytical techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry, has been effectively used to analyze the structure of these copolymers. acs.orgresearchgate.netacs.org

Specifically, carbon-13 NMR (¹³C NMR) and selective heteronuclear multiple bond correlation 2-dimensional NMR (SHMBC NMR) focusing on the aromatic quaternary carbons can detect the alternating character of the copolymers. acs.orgresearchgate.netacs.org From this data, diad probabilities can be quantified and used to calculate statistical values that reflect the nature of the copolymer sequence distribution. acs.orgresearchgate.netacs.org

High-resolution mass spectrometry and tandem mass spectrometry can further confirm the alternating tendency of these copolymers. acs.orgresearchgate.netacs.org These methods reveal a very narrow chemical composition distribution and fragmentation patterns that are specific to a primarily alternating structure. acs.orgresearchgate.netacs.org

Copolymerization with Methyl Methacrylate (MMA)

Block copolymers of methyl methacrylate (MMA) and this compound have been synthesized through cationic copolymerization. semanticscholar.orgsemanticscholar.orgresearchgate.net

Cationic Copolymerization

The cationic copolymerization of this compound and methyl methacrylate can be carried out in bulk at 0°C in the presence of a catalyst such as "Maghnite-Na," which is a sodium-exchanged montmorillonite clay. semanticscholar.orgsemanticscholar.orgresearchgate.net The rate of this polymerization has been found to be first order with respect to the monomer concentration. semanticscholar.orgsemanticscholar.orgresearchgate.net The yield of the copolymer is dependent on the amount of the Na+-MMT catalyst used and the duration of the reaction. semanticscholar.orgsemanticscholar.orgresearchgate.net A proposed mechanism for this cationic polymerization involves the insertion of the monomer into the growing polymer chains. semanticscholar.orgsemanticscholar.orgresearchgate.net

Parameter Observation
CatalystNa-Montmorillonite (Na+-MMT)
Temperature0 °C
Polymerization TypeBulk Cationic Copolymerization
Kinetic OrderFirst order with respect to monomer concentration
Factors Affecting YieldAmount of catalyst and reaction time

This table summarizes the key parameters and observations in the cationic copolymerization of this compound with methyl methacrylate.

Copolymerization with Butyl Acrylate (BA)

The kinetics of the copolymerization of this compound and butyl acrylate have been investigated, with reactivity ratios determined over a temperature range of 60 to 140°C. tandfonline.comresearchgate.net In these copolymerizations, an increase in the amount of this compound leads to a significant decrease in the reaction rate. It has also been observed that the reaction does not proceed to complete conversion of the monomers, reaching an equilibrium conversion of approximately 80%. At this point, the concentration of butyl acrylate in the feed approaches zero, and the remaining unreacted monomer is almost entirely this compound, which does not homopolymerize under these conditions.

Temperature (°C) Monomer Feed (AMS mole fraction) Effect on Polymerization Rate Equilibrium Conversion
60-140Increasing AMS fractionSignificant reduction~80%

This table illustrates the effect of this compound feed composition on the rate and conversion in its copolymerization with butyl acrylate.

Copolymerization with Butadiene

This compound can be copolymerized with butadiene through emulsion polymerization to produce α-methylstyrene-butadiene rubber (α-MeSBR). researchgate.net This type of emulsion polymerization often results in a high degree of branching in the rubber. researchgate.net ABA-type "tapered" block copolymers of this compound and butadiene have also been prepared using dilithio initiators. researchgate.net These polymerizations can be conducted at 25°C in benzene (B151609) or at 40°C with butadiene dissolved in neat this compound. researchgate.net Despite the low ceiling temperature of this compound, triblock copolymers can be formed at these temperatures by using a high concentration of this compound. researchgate.net Copolymers containing about 40% this compound can be formed within 4 to 8 hours, depending on the initiator used. researchgate.net

A rubber-like material can also be produced through the emulsion polymerization of approximately 26 parts by weight of para-methyl-alpha-methyl styrene with about 74 parts by weight of butadiene-1,3. google.com

Copolymerization with N-Vinylcarbazole

The copolymerization of α-methylstyrene (AMS) with N-vinylcarbazole (NVC) has been explored, primarily in the context of creating materials with specific thermal and optical properties. While detailed kinetic studies and reactivity ratios for the direct copolymerization of AMS and NVC are not extensively documented in the readily available literature, the combination of these monomers has been successfully utilized in the synthesis of interpenetrating polymer networks (IPNs).

In one study, a series of semi-interpenetrating polymer networks (semi-IPNs) were synthesized using poly(N-vinylcarbazole) (PNVC) and poly(α-methylstyrene) (PAMS). sciensage.info The synthesis involved the use of benzoyl peroxide as an initiator and divinylbenzene as a crosslinker. The resulting IPNs were characterized for their thermal and morphological properties. Fourier-transform infrared spectroscopy (FTIR) confirmed the presence of both PNVC and PAMS components in the network. sciensage.info Differential scanning calorimetry (DSC) revealed a single glass transition temperature (Tg) at 449°C, indicating a high level of miscibility and interaction between the two polymer networks. sciensage.info Thermogravimetric analysis (TGA) demonstrated the thermal stability of the IPN up to 395°C. sciensage.info Scanning electron microscopy (SEM) images showed a transparent and dual-phase morphology. sciensage.info The study also investigated the swelling behavior and the average molecular weight between crosslinks, finding them to be dependent on the concentrations of the initiator, PNVC, AMS, and the crosslinker. sciensage.info

While this research on IPNs provides insight into the compatibility and potential interactions between PNVC and PAMS, further investigation into the direct copolymerization of N-vinylcarbazole and α-methylstyrene is needed to establish their reactivity ratios and detailed kinetic parameters.

Copolymerization with Fluoroolefins and Fluorinated Monomers

The copolymerization of α-methylstyrene (AMS) with fluoroolefins and fluorinated monomers presents a pathway to novel materials with enhanced thermal stability, chemical resistance, and specific surface properties. However, the incorporation of fluorinated monomers into polymer chains via radical polymerization can be challenging due to the electronic and steric effects of the fluorine atoms.

Research into the nitroxide-mediated controlled radical copolymerization of α-trifluoromethylstyrene (TFMST) with styrene has provided valuable insights. In one study, copolymers of TFMST and styrene were synthesized, and the reaction kinetics were investigated. The polymerization of TFMST alone did not proceed, confirming its inability to homopolymerize under these conditions. However, copolymerization with styrene was successful, with the TFMST content in the copolymer being influenced by the monomer feed ratio. mdpi.com For instance, a 90:10 feed ratio of styrene to TFMST resulted in a copolymer with a similar composition, while a 50:50 feed ratio of styrene to α-methylstyrene yielded a copolymer with a 7:3 composition. mdpi.com The thermal properties of these copolymers were also evaluated, showing that the glass transition temperature (Tg) was higher for copolymers containing TFMST compared to polystyrene. mdpi.com

The copolymerization of AMS with other fluoroolefins, such as vinylidene fluoride (VDF) and chlorotrifluoroethylene (CTFE), has also been a subject of interest. For example, block copolymers of poly(vinylidene fluoride) with styrene have been synthesized, where a PVDF macroinitiator was used to initiate the polymerization of styrene. nih.gov This approach allows for the creation of well-defined block structures with distinct fluorinated and non-fluorinated segments. The crystalline phase of the PVDF block was found to be influenced by the presence of the polystyrene block. nih.gov

While the direct copolymerization of AMS with various fluoroolefins remains an area for further exploration, the existing research demonstrates the feasibility of incorporating fluorinated monomers to tailor the properties of AMS-containing polymers.

Kinetic Studies of Copolymerization

The study of the kinetics of copolymerization involving α-methylstyrene (AMS) is crucial for understanding the reaction mechanisms and for controlling the composition and properties of the resulting copolymers. These studies often involve the determination of reactivity ratios and other kinetic parameters.

Reactivity Ratios and Kinetic Parameter Estimation

The reactivity ratios, r1 and r2, are key parameters in copolymerization kinetics, as they describe the relative reactivity of a propagating chain ending in one monomer unit towards the same and the other monomer. The determination of these ratios allows for the prediction of the copolymer composition at different monomer feed ratios.

Several studies have reported the reactivity ratios for the copolymerization of AMS with various comonomers. For instance, in the anionic solution copolymerization of AMS and 1,3-butadiene at 10°C, the reactivity ratio for butadiene (r1) was found to be approximately 1.50, while the reactivity ratio for AMS (r2) was determined to be 0.40 by the integrated method and -0.1 by the differential method. The negative value for r2 is considered to be effectively zero within experimental error. These values indicate that a propagating chain ending in a butadiene unit prefers to add another butadiene monomer, while a chain ending in an AMS unit has a slight preference for adding a butadiene monomer over another AMS unit.

In the free-radical copolymerization of styrene (St) and α-methylstyrene (AMS), the reactivity ratios were also investigated. One study reported that the presence of AMS has an inhibiting effect on the copolymerization, with the rate of copolymerization decreasing as the amount of AMS increases. google.com

The table below summarizes some of the reported reactivity ratios for the copolymerization of α-methylstyrene (M1) with different comonomers (M2).

Comonomer (M2)r1 (AMS)r2 (Comonomer)Polymerization TypeTemperature (°C)
1,3-Butadiene0.40 (integrated) / -0.1 (differential)1.50Anionic10
Chain Transfer Reactions

Chain transfer is a crucial process in polymerization that affects the molecular weight of the resulting polymer. In the case of α-methylstyrene (AMS) polymerization, chain transfer to the monomer is a significant reaction.

One study evaluated the monomer chain transfer constant (CM) for AMS in bulk polymerization at 50°C and found it to be 412 x 10^-5. uq.edu.au This value is considerably higher than that of styrene (5.27 x 10^-5) and methyl methacrylate (5.15 x 10^-5), indicating a much greater tendency for chain transfer to the AMS monomer. uq.edu.au The high value of CM for AMS is attributed to its low propagation rate coefficient. uq.edu.au The chain transfer rate coefficient (ktr) for AMS was calculated to be 0.711 x 10^2 dm³·mol⁻¹·s⁻¹. uq.edu.au

The use of catalytic chain transfer (CCT) agents can dramatically influence the polymerization of AMS. In the copolymerization of styrene and AMS in the presence of bis(boron difluorodimethylglyoximate)cobaltate(II) (COBF) as a CCT agent, the average chain transfer constant was found to increase by approximately three orders of magnitude when going from pure styrene to pure AMS. uq.edu.au The addition of just 10% AMS increased the chain transfer constant by an order of magnitude. uq.edu.au This is because the majority of the growing radicals have AMS end groups, which dominate the catalytic chain transfer reaction. uq.edu.au

The table below presents some of the chain transfer constants for α-methylstyrene.

ParameterValueConditions
Monomer Chain Transfer Constant (CM)412 x 10⁻⁵Bulk polymerization, 50°C
Chain Transfer Rate Coefficient (ktr)0.711 x 10² dm³·mol⁻¹·s⁻¹Bulk polymerization, 50°C

Block Copolymer Synthesis

Block copolymers containing α-methylstyrene (AMS) segments are of significant interest due to the unique properties conferred by the PAMS block, such as high glass transition temperature and thermal stability. Anionic polymerization is a particularly effective method for synthesizing well-defined block copolymers of AMS with narrow molecular weight distributions.

The synthesis of ABA-type triblock copolymers, such as poly(α-methylstyrene)-block-polyisoprene-block-poly(α-methylstyrene), has been successfully achieved through anionic polymerization. acs.org This "living" polymerization technique allows for the sequential addition of monomers to create distinct blocks within the polymer chain. Similarly, anionic polymerization has been employed to prepare homopolymers and block copolymers of AMS with dienes like butadiene and isoprene. princeton.edu

The successful copolymerization of AMS with conjugated dienes such as 1,3-butadiene and isoprene has also been accomplished via anionic solution polymerization at temperatures above the ceiling temperature of AMS, which is typically around 60°C. mdpi.com This is a notable achievement as AMS does not readily homopolymerize above this temperature. mdpi.com The use of specific catalyst systems, for example, based on cesium or potassium alkoxides, has enabled the incorporation of AMS into the polymer chains. mdpi.com

The synthesis of tapered block copolymers is also possible. For instance, ABA-type "tapered" block copolymers of α-methylstyrene and butadiene have been prepared using dilithio initiators. researchgate.net In these structures, there is a gradual change in composition from one block to the other.

The table below provides examples of block copolymers synthesized using α-methylstyrene.

Block CopolymerPolymerization MethodComonomers
Poly(α-methylstyrene)-block-polyisoprene-block-poly(α-methylstyrene)Anionicα-Methylstyrene, Isoprene
Poly(α-methylstyrene)-block-polybutadieneAnionicα-Methylstyrene, 1,3-Butadiene
Tapered α-methylstyrene/butadiene block copolymersAnionicα-Methylstyrene, 1,3-Butadiene

Interpenetrating Polymer Networks (IPNs)

Interpenetrating polymer networks (IPNs) are a class of polymer blends where at least one of the polymers is synthesized and/or crosslinked in the immediate presence of the other. This intimate mixing at the molecular level can lead to materials with synergistic properties. α-Methylstyrene (AMS) has been utilized in the synthesis of both semi-IPNs and full IPNs.

A study on semi-interpenetrating polymer networks (semi-IPNs) based on poly(N-vinylcarbazole) (PNVC) and poly(α-methylstyrene) (PAMS) demonstrated the successful formation of a highly miscible system. sciensage.info These semi-IPNs were synthesized using benzoyl peroxide as an initiator and divinylbenzene as a crosslinker for the PAMS network, while the PNVC remained as a linear polymer entangled within the network. The resulting material exhibited a single, high glass transition temperature of 449°C, indicating good compatibility between the two components. sciensage.info The thermal stability of the IPN was confirmed up to 395°C. sciensage.info

Fullerene-based IPNs have also been synthesized using poly(α-methylstyrene) and polyurethane. In this research, a flexible IPN was created and characterized. researchgate.net The thermal and morphological properties were investigated, with thermogravimetric analysis showing an initial decomposition temperature of 392°C. researchgate.net Transmission electron microscopy revealed a clear dual-phase morphology. researchgate.net

The synthesis of sequential IPNs, where one network is formed first and then swollen with the monomer and crosslinker for the second network, is a common method. This approach has been used to create IPNs from polyurethanes and polystyrene, where the polyurethane network is first synthesized and then swollen with styrene and a crosslinker, followed by polymerization. researchgate.net While this specific example does not use AMS, the principle can be applied to create PAMS-based sequential IPNs.

The properties of these IPNs, such as swelling behavior and mechanical characteristics, are influenced by the composition and crosslink density of the constituent networks.

Mechanistic and Kinetic Studies of α Methylstyrene Reactions

Reaction Mechanisms

Polymerization Reaction Mechanisms (Cationic, Free-Radical, Anionic)

The polymerization of α-methylstyrene (AMS) can proceed through cationic, free-radical, and anionic mechanisms, each with distinct characteristics and kinetic behaviors. A notable feature of AMS polymerization is its relatively low ceiling temperature (T_c), which is the temperature at which the rate of polymerization and depolymerization are equal. For the bulk polymerization of AMS, this temperature is approximately 61°C.

Cationic Polymerization:

Cationic polymerization of α-methylstyrene is typically initiated by Lewis acids (e.g., SnCl₄, BF₃) or other protic acid catalysts. bohrium.com The mechanism involves the formation of a carbocationic active center, which then propagates by adding to monomer units.

The initiation step involves the reaction of the initiator with the monomer to form a carbocation. For example, with SnCl₄ and a co-initiator like water, the initiating species is a complex acid.

Initiation: CH₂=C(CH₃)Ph + H⁺[SnCl₄(OH)]⁻ → CH₃-C⁺(CH₃)Ph [SnCl₄(OH)]⁻

Propagation: CH₃-C⁺(CH₃)Ph + n(CH₂=C(CH₃)Ph) → [CH₂-C(CH₃)Ph]ₙ-CH₂-C⁺(CH₃)Ph

Termination and Chain Transfer: These processes can occur through various pathways, including reaction with counter-ions, impurities, or transfer to the monomer.

Studies have shown that the nature of the solvent and counter-ion significantly influences the polymerization kinetics and the properties of the resulting polymer. bohrium.com The propagation rate constant for the radiation-induced cationic polymerization of α-methylstyrene has been estimated to be around 3 × 10⁶ M⁻¹s⁻¹. researchgate.net

Free-Radical Polymerization:

Free-radical polymerization of AMS is initiated by the decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The resulting radicals add to the double bond of the AMS monomer, creating a new radical that propagates the chain.

Initiation: I-I → 2I• ; I• + CH₂=C(CH₃)Ph → I-CH₂-C•(CH₃)Ph

Propagation: I-[CH₂-C(CH₃)Ph]ₙ• + CH₂=C(CH₃)Ph → I-[CH₂-C(CH₃)Ph]ₙ₊₁•

Termination: Combination or disproportionation of two growing polymer chains.

Due to the steric hindrance from the α-methyl group and the stability of the resulting tertiary benzylic radical, the propagation rate is slower compared to styrene (B11656). The reversibility of the propagation step becomes significant even at moderate temperatures, leading to the low ceiling temperature. nih.gov Kinetic studies have focused on elucidating the mechanistic features of this reversible polymerization. nih.gov The average propagation rate coefficient (k_p) has been shown to decrease significantly as the mole fraction of styrene in a copolymerization with AMS is decreased. researchgate.net

Anionic Polymerization:

Anionic polymerization of α-methylstyrene, often initiated by organometallic compounds like n-butyllithium or sodium naphthalene (B1677914), leads to the formation of "living" polymers. uotechnology.edu.iqnih.gov This technique allows for excellent control over molecular weight and the synthesis of well-defined block copolymers.

Initiation: B⁻Li⁺ + CH₂=C(CH₃)Ph → B-CH₂-C⁻(CH₃)Ph Li⁺

Propagation: B-[CH₂-C(CH₃)Ph]ₙ⁻Li⁺ + CH₂=C(CH₃)Ph → B-[CH₂-C(CH₃)Ph]ₙ₊₁⁻Li⁺

The propagating species is a carbanion, and in the absence of terminating agents, the chains will continue to grow as long as the monomer is available. The nature of the propagating species and the role of coordinating agents have been extensively studied. cas.cz Kinetic measurements have been conducted in various solvents to understand the reversible equilibrium nature of the polymerization. uotechnology.edu.iq

Polymerization TypeInitiator ExamplesKey Mechanistic Features
Cationic SnCl₄, BF₃, Protic AcidsCarbocationic active center, sensitive to solvent and counter-ion.
Free-Radical Benzoyl Peroxide, AIBNRadical active center, significant depolymerization near ceiling temperature.
Anionic n-Butyllithium, Sodium NaphthaleneCarbanionic active center, "living" polymerization, allows for block copolymer synthesis.

Hydrogenation Reaction Mechanisms (e.g., Langmuir-Hinshelwood, Eley-Rideal)

The catalytic hydrogenation of α-methylstyrene to cumene (B47948) is an important industrial process. The reaction is typically carried out over supported metal catalysts, such as palladium on alumina (B75360) (Pd/Al₂O₃). The mechanism of this heterogeneous catalytic reaction is often described by the Langmuir-Hinshelwood or Eley-Rideal models. science.gov

Langmuir-Hinshelwood Mechanism:

In the Langmuir-Hinshelwood (L-H) mechanism, both reactants (α-methylstyrene and hydrogen) adsorb onto the catalyst surface before reacting. science.gov The surface reaction between the adsorbed species is the rate-determining step.

Adsorption of Reactants:

AMS(g) + S ⇌ AMS(ads)

H₂(g) + 2S ⇌ 2H(ads) (dissociative adsorption)

Surface Reaction:

AMS(ads) + 2H(ads) → Cumene(ads) + 2S

Desorption of Product:

Cumene(ads) ⇌ Cumene(g) + S

Kinetic studies have developed rate expressions based on the L-H model, often showing first-order dependence on the reactant and zero-order dependence on hydrogen under certain conditions. rsc.org The activation energy for AMS hydrogenation on a Ni-Mo-S catalyst has been determined to be 87.7 kJ/mol. rsc.org

Eley-Rideal Mechanism:

The Eley-Rideal (E-R) mechanism involves the reaction of an adsorbed species with a molecule from the gas or liquid phase. In the context of AMS hydrogenation, this could involve gaseous hydrogen reacting directly with adsorbed AMS, or adsorbed hydrogen reacting with AMS from the bulk liquid.

Scenario 1: Adsorbed AMS reacts with gaseous H₂.

AMS(g) + S ⇌ AMS(ads)

AMS(ads) + H₂(g) → Cumene(g) + S

Scenario 2: Adsorbed hydrogen reacts with liquid AMS.

H₂(g) + 2S ⇌ 2H(ads)

2H(ads) + AMS(l) → Cumene(l) + 2S

Different studies have proposed rate expressions based on various mechanisms, including Eley-Rideal, to fit experimental data under different operating conditions. science.gov

Mechanistic ModelDescriptionKey Steps
Langmuir-Hinshelwood Both reactants adsorb on the catalyst surface before reacting.Adsorption of AMS and H₂, surface reaction, desorption of cumene.
Eley-Rideal One reactant is adsorbed, and the other reacts from the fluid phase.Adsorption of one reactant, reaction with the non-adsorbed reactant.

Dimerization Mechanisms

The dimerization of α-methylstyrene can be catalyzed by various acidic catalysts, including ion-exchange resins and zeolites, and can also proceed via a free-radical mechanism. researchgate.netrsc.org The reaction can lead to the formation of linear and cyclic dimers. The primary linear dimers are 2,4-diphenyl-4-methyl-1-pentene (B1662018) and 2,4-diphenyl-4-methyl-2-pentene, while the main cyclic dimer is 1,1,3-trimethyl-3-phenylindan. researchgate.net

The acid-catalyzed dimerization is believed to proceed through a carbocationic mechanism similar to cationic polymerization, but terminated after the addition of a second monomer unit.

Protonation: The catalyst protonates an AMS molecule to form a tertiary carbocation.

Electrophilic Attack: The carbocation attacks the double bond of a second AMS molecule.

Deprotonation: The resulting dimeric carbocation loses a proton to form a linear dimer or undergoes intramolecular cyclization followed by rearrangement to form the cyclic dimer.

The selectivity towards linear or cyclic dimers can be influenced by the catalyst type and reaction conditions. rsc.org For example, zeolite ZSM-12 has shown high selectivity for linear dimers. rsc.org Free-radical mediated dimerization can be achieved using catalytic chain transfer agents, particularly above the ceiling temperature of AMS, where dimer formation is favored. researchgate.net

Aziridination Mechanisms

The aziridination of α-methylstyrene involves the addition of a nitrene group across the double bond to form a three-membered aziridine (B145994) ring. This reaction can be catalyzed by metal complexes, such as those based on iron or ruthenium porphyrins. nih.govnih.gov

The mechanism is thought to involve the formation of a metal-nitrene intermediate. This reactive species then transfers the nitrene group to the alkene. The reaction can proceed through either a concerted or a stepwise mechanism.

Concerted Mechanism: The nitrene is transferred to the double bond in a single step, which would lead to the retention of the stereochemistry of the alkene (though not applicable to the prochiral α-methylstyrene).

Stepwise Mechanism: The metal-nitrene adds to one of the carbons of the double bond to form a radical or ionic intermediate, which then closes to form the aziridine ring.

Studies using α-methylstyrene as a substrate have shown that the steric hindrance from the α-methyl group can lead to lower product yields compared to styrene. nih.gov The reaction can also produce side products like acetophenone (B1666503) and the corresponding epoxide. nih.gov

C-H Activation Mechanisms

The activation of C-H bonds is a significant area of research in organic synthesis, allowing for the direct functionalization of otherwise unreactive bonds. In the context of α-methylstyrene, C-H activation can potentially occur at the methyl group, the aromatic ring, or the vinylic positions. Transition metal catalysts, particularly those based on palladium, are commonly employed for C-H activation.

While specific studies focusing solely on the C-H activation of α-methylstyrene are limited, the general mechanisms established for similar substrates like styrenes and other alkenes are relevant. These mechanisms often involve:

Oxidative Addition: A low-valent metal center inserts into a C-H bond, leading to a higher oxidation state metal hydride intermediate.

Concerted Metalation-Deprotonation (CMD): This is a common pathway for the activation of aromatic C-H bonds. It involves a concerted process where the metal coordinates to the substrate and a base assists in the removal of the proton.

Heck-type Insertion: A metal-hydride species can add across the double bond, and subsequent C-H activation can occur at a different position in the molecule.

The specific pathway is highly dependent on the catalyst system, the directing group (if any), and the reaction conditions.

Hydrocarboxylation Mechanisms

Hydrocarboxylation involves the addition of a hydrogen atom and a carboxyl group across the double bond of an alkene. For α-methylstyrene, this would lead to the formation of 3-phenylbutanoic acid or 2-methyl-3-phenylpropanoic acid. This reaction can be catalyzed by transition metal complexes, such as those of rhodium or iron. ed.ac.uk

A proposed mechanism for the rhodium-catalyzed hydrocarboxylation of styrene derivatives involves a catalytic cycle that includes: ed.ac.uk

Formation of a Metal-Hydride: An active metal-hydride species is generated from the catalyst precursor.

Hydrometallation: The metal-hydride adds across the double bond of the α-methylstyrene. The regioselectivity of this step determines the final product isomer.

Carboxylation: The resulting organometallic intermediate reacts with carbon dioxide to form a metal-carboxylate species.

Protonolysis/Reductive Elimination: The carboxylic acid product is released, and the active catalyst is regenerated.

Recent studies have shown that this process can be facilitated by visible light, which can accelerate the carboxylation step. ed.ac.uk Iron-catalyzed systems have also been developed for the highly regioselective synthesis of α-aryl carboxylic acids from styrene derivatives.

1,2-Acyl Migration Mechanisms

Information regarding 1,2-acyl migration mechanisms specifically involving α-methylstyrene was not found within the scope of the conducted research.

Kinetic Analysis

The kinetic analysis of α-methylstyrene reactions is crucial for understanding and optimizing its industrial applications. This section explores the kinetics of its polymerization, the decomposition of its polymer, and its hydrogenation.

Polymerization Kinetics and Rate Constants

The polymerization of α-methylstyrene (AMS) is characterized by a dynamic equilibrium between the monomer and its polymer, particularly around its ceiling temperature (approximately 61°C in bulk), above which depolymerization is favored. kyoto-u.ac.jprsc.org The steric hindrance from the α-methyl group significantly influences its polymerization kinetics compared to styrene.

Anionic Polymerization: The kinetics of anionic polymerization of AMS have been studied extensively. Dilatometric measurements of the reversible equilibrium anionic polymerization initiated by sodium naphthalene in tetrahydrofuran (B95107) have been conducted at temperatures of -10°C, -40°C, and -77°C. cdnsciencepub.com The rate of polymerization in anionic systems is highly dependent on the solvent and counter-ion. ethernet.edu.et For example, polymerization with sodium naphthalene in tetrahydrofuran is almost instantaneous even at low temperatures, while reactions with organolithium initiators in nonpolar solvents like benzene (B151609) are much slower. ethernet.edu.et The absolute rate constants for the anionic copolymerization of styrene and α-methylstyrene are influenced by the nature of the penultimate unit in the polymer chain and the counter-ion. acs.org

Cationic Polymerization: The radiation-induced polymerization of dry α-methylstyrene proceeds via a cationic propagation mechanism involving free ions. rsc.org This process can be strongly retarded by small concentrations of ammonia (B1221849) or trimethylamine. rsc.org The propagation rate constant (k) for this reaction at 30°C has been estimated to be 3 × 10⁶ M⁻¹ sec⁻¹. rsc.org Studies on the cationic polymerization of α-methylstyrene initiated by systems like 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl)/titanium tetrachloride (TiCl₄) have also been performed to understand the kinetics. researchgate.net

Radical Polymerization: While historically considered difficult to homopolymerize via radical mechanisms, studies under high pressure have successfully determined kinetic parameters. kyoto-u.ac.jp The average propagation rate coefficient for the free-radical copolymerization of styrene and α-methylstyrene has been shown to decrease significantly as the mole fraction of styrene is reduced. This reduction is primarily attributed to entropic factors related to the α-methyl group in AMS. uq.edu.au

Table 1: Selected Propagation Rate Constants (kp) for α-Methylstyrene Polymerization
Polymerization TypeInitiator/ConditionsSolventTemperature (°C)Rate Constant (kp)Reference
Cationic (Radiation-induced)γ-radiationBulk303 × 106 M-1s-1 rsc.org
AnionicSodium NaphthaleneTetrahydrofuran-10 to -77Data available cdnsciencepub.com
Radical (extrapolated for homopolymerization)Pulsed-laserBulk17.9 - 47.4Ea = 36.7 kJ·mol-1, A = 106.17 dm3·mol-1·s-1 uq.edu.au

Decomposition Kinetics of Poly(α-Methylstyrene)

The thermal decomposition of poly(α-methylstyrene) (PαMS) is primarily a depolymerization process that yields the monomer, α-methylstyrene, almost exclusively. The mechanism involves random initiation of chain scission along the C-C backbone, followed by depropagation. nih.govrsc.org

Kinetic studies using thermogravimetric analysis (TGA) show that the degradation of PαMS in a nitrogen atmosphere occurs as a one-step reaction. researchgate.net The main degradation temperature range shifts to higher temperatures as the heating rate increases. researchgate.net For example, at a heating rate of 10°C/min, the main degradation occurs between 302.79°C and 343.10°C. researchgate.net

The activation energy (Ea) for the thermal decomposition has been reported across a range of values, typically between 153.8 and 258 kJ·mol⁻¹, depending on the experimental conditions and the molecular weight of the polymer. nih.govtandfonline.com Molecular dynamics simulations have estimated an activation energy of 180.94 ± 6.14 kJ·mol⁻¹. nih.gov Some studies suggest that polymers with higher molecular weights may have lower activation energies for decomposition. tandfonline.com The reaction order for this depolymerization has been found to be one. tandfonline.com

In addition to thermal methods, mechanochemical depolymerization of PαMS using ball-milling has been reported. nih.govresearchgate.netresearchgate.netacs.org This solid-state process is driven by mechanical forces that cause chain scission, resulting in polymeric radicals that can depropagate to form the monomer. researchgate.net

Table 2: Kinetic Parameters for Thermal Decomposition of Poly(α-Methylstyrene)
MethodActivation Energy (Ea) (kJ·mol-1)Reaction OrderKey FindingsReference
Thermogravimetric Analysis (TGA)153.8 to 2581Degradation temperature increases with heating rate. nih.govresearchgate.nettandfonline.com
Molecular Dynamics (ReaxFF)180.94 ± 6.14N/AMechanism involves random C-C backbone cleavage and depolymerization. nih.gov
Differential Thermo-gravimetryVaries with molecular weight1Higher molecular weight polymers may have lower Ea. tandfonline.com

Hydrogenation Kinetics

The catalytic hydrogenation of α-methylstyrene to cumene is a fast, mildly exothermic reaction (ΔH ≈ -109 kJ/mol) often used to study mass-transfer limitations in three-phase catalytic reactors. uotechnology.edu.iqresearchgate.net The kinetics are frequently described by Langmuir-Hinshelwood (L-H) or Eiley-Rideal mechanisms. researchgate.net

Studies using palladium on alumina (Pd/Al₂O₃) catalysts are common. uotechnology.edu.iq The reaction is typically zero-order with respect to AMS and first-order with respect to hydrogen, especially at pressures above 0.4 MPa. uotechnology.edu.iq However, other studies have proposed different rate expressions. For instance, at low hydrogen pressures, AMS and dissociated hydrogen may compete for the same active catalyst sites. uotechnology.edu.iq At higher pressures (above 0.3 MPa), the reaction may occur between AMS and atomic hydrogen adsorbed on different types of active sites. uotechnology.edu.iq

On Ni-Mo-S catalysts, the hydrogenation kinetics were found to be first-order in AMS and zero-order in H₂, based on a simplified L-H model. ubc.ca The activation energy for AMS hydrogenation on this catalyst was determined to be 87.7 kJ/mol. ubc.ca A wide range of activation energies has been reported for palladium catalysts, which may be due to the presence of water traces and mass-transfer limitations making reproducible measurements difficult. acs.org Under anhydrous conditions, an activation energy of 38.7 ± 1.5 kJ·mol⁻¹ has been determined. acs.org

Table 3: Reported Activation Energies (Ea) for α-Methylstyrene Hydrogenation
CatalystConditionsActivation Energy (Ea) (kJ·mol-1)Reference
Pd/Al2O3Anhydrous, 0.1–0.6 MPa, 273–320 K38.7 ± 1.5 acs.org
Ni-Mo-S200–250 °C87.7 ubc.ca

Effect of Temperature, Pressure, and Catalyst Concentration on Reaction Rates

The rates of α-methylstyrene reactions are significantly influenced by process parameters such as temperature, pressure, and catalyst concentration.

Temperature:

Polymerization: Temperature is a critical factor due to the low ceiling temperature (Tc) of AMS, which is around 61°C for bulk radical polymerization. kyoto-u.ac.jp Above this temperature, the rate of depolymerization becomes significant, and high polymer formation is hindered. Anionic polymerization is typically conducted at very low temperatures (e.g., -78°C) to control the reaction. cdnsciencepub.com

Decomposition: The thermal decomposition of PαMS is, by definition, temperature-dependent. Higher temperatures lead to faster rates of weight loss. researchgate.net The main degradation temperature range shifts to higher values with increased heating rates during thermogravimetric analysis. nih.govresearchgate.net

Hydrogenation: The rate of hydrogenation generally increases with temperature. However, the equilibrium constant for this exothermic reaction decreases with increasing temperature, indicating that higher conversions are favored at lower temperatures if the reaction is equilibrium-limited. uotechnology.edu.iqelectrochemsci.org

Pressure:

Polymerization: Increasing pressure generally favors polymerization, as it increases the ceiling temperature. kyoto-u.ac.jprsc.org Studies have shown that the molecular weight of the resulting polymer increases with pressure. kyoto-u.ac.jp At atmospheric pressure, radical polymerization of AMS is very slow, but it can be achieved at high pressures (up to 125°C). kyoto-u.ac.jp

Hydrogenation: The reaction rate is strongly dependent on hydrogen pressure. Many studies report a first-order dependence on hydrogen pressure up to at least 30 bar. uotechnology.edu.iq At higher pressures, the reaction rate can level off as the catalyst surface becomes saturated with hydrogen. uotechnology.edu.iq

Catalyst Concentration:

Polymerization: In cationic polymerization, the rate can be first-order with respect to the catalyst (Lewis acid) concentration. researchgate.net

Hydrogenation: The observed reaction rate is generally proportional to the catalyst loading, as a higher concentration of catalyst provides a larger surface area for the reaction to occur. uotechnology.edu.iquu.nl However, this relationship holds only when the reaction is not limited by mass transfer. ajpojournals.org Increasing the catalyst concentration beyond a certain point may not increase the observed rate if, for example, gas-liquid mass transfer becomes the rate-limiting step. ajpojournals.org

Mass Transfer Limitations in Heterogeneous Catalysis

The hydrogenation of α-methylstyrene is a very fast reaction, which makes it an ideal model system for studying the impact of mass transfer limitations in gas-liquid-solid catalytic systems. uotechnology.edu.iqresearchgate.netresearchgate.net These limitations can obscure the intrinsic kinetics of the reaction and are a critical consideration in reactor design and scale-up. researchgate.net

External Mass Transfer: This refers to the transport of reactants (hydrogen and AMS) from the bulk fluid phases (gas and liquid) to the external surface of the catalyst particle.

Gas-Liquid Transfer: The diffusion of hydrogen from the gas phase into the liquid phase can be a rate-limiting step. electrochemsci.org

Internal Mass Transfer (Intraparticle Diffusion): This involves the diffusion of reactants from the catalyst surface into the porous interior where the active sites are located.

The effectiveness of the catalyst can be significantly reduced by internal diffusion limitations, especially for larger catalyst particles. uotechnology.edu.iquu.nl This is often evaluated using the Thiele modulus. uotechnology.edu.iq Studies have shown that the reaction rate decreases with increasing catalyst particle size, indicating the presence of internal mass transfer resistance. uotechnology.edu.iq Structured reactors, such as monoliths, can offer better mass transfer characteristics compared to conventional trickle-bed reactors for this reaction. uu.nl

Computational Chemistry and Modeling of Alpha Methylstyrene

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in characterizing the fundamental properties of alpha-methylstyrene. These calculations are performed using various basis sets, such as 6-31++G(d,p) and 6-311++G(d,p), to achieve a balance between computational cost and accuracy. DFT methods, including B3LYP and B3PW91, are widely used for their efficacy in incorporating electron correlation effects.

Electronic Structure and Molecular Orbitals (HOMO, LUMO)

The electronic properties of this compound have been elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Computational studies using DFT with the B3LYP functional and the 6-311++G(d,p) basis set have been employed to determine the energies of these orbitals. These calculations reveal the distribution of electron density and are crucial for predicting the sites of electrophilic and nucleophilic attack. The HOMO and LUMO energies are also fundamental in calculating other electronic properties such as ionization potential, electron affinity, and electronegativity.

MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
B3LYP6-311++G(d,p)-6.13-0.255.88
B3PW916-311++G(d,p)-6.15-0.285.87
HF6-311++G(d,p)-8.651.6210.27

Vibrational Analysis and Spectroscopic Property Prediction

Vibrational analysis of this compound, performed through DFT calculations, allows for the prediction and assignment of its infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a detailed understanding of the molecule's vibrational modes can be achieved. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

The calculations are typically performed using methods like B3LYP with basis sets such as 6-311++G(d,p). The computed vibrational frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical methods, leading to better agreement with experimental observations. The analysis includes the assignment of specific vibrational modes, such as C-H stretching, C=C stretching of the vinyl group and the phenyl ring, and various bending and torsional modes.

Vibrational ModeCalculated Frequency (cm-1) at B3LYP/6-311++G(d,p)Experimental FT-IR (cm-1)Experimental FT-Raman (cm-1)
C-H stretch (phenyl)308830853087
C-H stretch (methyl)298029782979
C=C stretch (vinyl)163016281631
C=C stretch (phenyl)159915981600
CH2 wag908907909

Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound have been investigated using computational methods to predict its potential for applications in optoelectronics. Key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated using DFT. These properties are indicative of a molecule's response to an applied electric field.

Calculations are performed using the finite-field approach with DFT methods like B3LYP and the 6-311++G(d,p) basis set. The first-order hyperpolarizability is a measure of the second-order NLO response and is a critical factor for materials used in technologies like frequency doubling. The computed values for this compound indicate its potential as an NLO material.

PropertyB3LYP/6-311++G(d,p)HF/6-311++G(d,p)
Dipole Moment (μ) (Debye)0.560.61
Mean Polarizability (α) (esu)14.8 x 10-2413.5 x 10-24
First Hyperpolarizability (β) (esu)2.1 x 10-301.5 x 10-30

Reaction Pathway and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, reaction pathways can be identified, and the structures and energies of transition states can be determined. This information is vital for understanding reaction kinetics and selectivity.

One studied reaction is the formation of this compound through the decarbonylation of unsaturated aldehydes. DFT calculations have been used to investigate the mechanism, suggesting a concerted five-membered cyclic transition state. In this proposed pathway, a hydrogen transfer occurs from the carbonyl carbon to the gamma carbon. The analysis of the transition state structure reveals the extent of bond breaking and formation at this critical point in the reaction coordinate.

Conformational Analysis and Energy Barriers

The conformational landscape of this compound is determined by the rotation around the single bond connecting the vinyl group to the phenyl ring. Computational methods are employed to calculate the rotational energy barrier and identify the most stable conformations. This analysis is important as the conformation of the molecule can significantly influence its physical and chemical properties.

Studies on related substituted styrenes, such as 3-methylstyrene (B89682) and 4-methylstyrene, using DFT calculations (e.g., B3LYP-D3BJ/Def2TZVP) have provided insights into the rotational barriers. For these molecules, relaxed potential energy scans are performed by systematically changing the dihedral angle of the substituent group. These calculations reveal the energy differences between various conformers (e.g., cis and trans) and the energy barriers that separate them. For 3-methylstyrene, the V3 barrier for methyl group rotation was calculated to be 30.67 cm⁻¹ for the cis conformer and 11.04 cm⁻¹ for the trans conformer.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound and its polymers at an atomistic level. These simulations are particularly useful for investigating dynamic processes such as thermal decomposition.

The thermal decomposition of poly(α-methylstyrene) (PαMS) has been studied using reactive force field (ReaxFF) molecular dynamics simulations. These simulations can model the formation and breaking of chemical bonds, allowing for the investigation of complex reaction mechanisms. The simulations show that the thermal decomposition of PαMS is primarily initiated by the cleavage of the carbon-carbon backbone. This initial step is followed by depolymerization reactions that lead to the formation of α-methylstyrene monomers. The activation energy for the decomposition process can also be determined from these simulations, providing valuable kinetic information.

Process Modeling and Optimization

Modeling polymerization reactors for α-methylstyrene requires consideration of its unique thermodynamic and kinetic properties. A key characteristic of α-methylstyrene is its low ceiling temperature, which represents the thermodynamic equilibrium where the rate of polymerization equals the rate of depolymerization. primescholars.com This factor limits the temperatures at which polymerization can be effectively carried out. primescholars.com

Mathematical models for polymerization reactors, such as those developed for styrene (B11656), can be adapted for α-methylstyrene. scielo.br These models typically incorporate a kinetic model, a thermodynamic model, and a process model for the specific reactor type (e.g., continuous stirred-tank reactor). scielo.br Key assumptions often include perfect mixing, irreversible reactions (within the viable temperature range), and neglecting the heats of initiation and termination compared to the heat of propagation. scielo.br Such models can predict steady-state and dynamic behavior, including conversion, average molecular weights, and polydispersity, which are crucial for process control and optimization. scielo.br The study of reversible addition reactions in specialized systems like stirred-flow reactors has also been applied to α-methylstyrene oligomers, providing valuable kinetic and equilibrium data. acs.org

The hydrogenation of α-methylstyrene (AMS) to cumene (B47948) is a significant industrial reaction that has been studied in various reactor configurations. A novel approach involves the use of a piston-oscillating monolith reactor (POMR), which applies low-frequency mechanical oscillations to a three-phase system. acs.orgacs.org This reactor design has been shown to significantly enhance reaction rates compared to conventional systems. acs.org

In a study conducted at 46 °C and 0.44 MPa of H₂, applying oscillations of 17.5 Hz and 2.5 mm amplitude resulted in activity improvements of up to 84% over conditions with low-frequency gas flow pulsing. acs.org The performance of the POMR also proved superior to that of trickle beds and conventional monolith reactors. acs.orgresearchgate.net When compared to a stirred tank reactor operating under identical conditions and similar power input, the POMR demonstrated comparable or better selectivity towards cumene. acs.org The enhancement in performance is attributed to improved mass transfer characteristics resulting from the oscillatory motion, which facilitates the transport of reactants to the catalyst surface and the removal of products. acs.orgresearchgate.net

Table 2: Performance Comparison of AMS Hydrogenation in Different Reactors

Reactor TypeCatalyst Activity (mmol gPd-1 s-1)Agitation/Oscillation
Stirred Tank 5.1400 rpm
Stirred Tank 8.5800 rpm
POMR Significantly greater than trickle beds17.5 Hz, 2.5 mm

This interactive table compares the catalyst activity for α-methylstyrene hydrogenation in a stirred tank reactor at different agitation rates with the qualitative performance of a Piston-Oscillating Monolith Reactor (POMR). Data derived from a study by Bussard et al. acs.org

The molecular weight distribution (MWD) is a critical property of poly(α-methylstyrene) that dictates its material characteristics. In anionic polymerization, factors such as the presence of ether additives, the ratio of ether to the initiator (like n-butyllithium), and the polymerization temperature significantly influence the MWD. sciengine.com Generally, a narrower MWD is achieved at higher polymerization temperatures and with the use of more concentrated and stronger ether additives. sciengine.com

For living polymerization systems near equilibrium, the MWD has been studied in detail. aip.orgdntb.gov.ua Theoretical considerations predict that the equilibrium MWD for a living polymer should follow an exponential or Flory–Schulz distribution. aip.orgdntb.gov.ua Experimental studies on living bifunctional poly(α-methylstyrene) have confirmed this, showing an evolution from an intermediate Gaussian distribution to the final exponential distribution after a temperature quench. aip.orgdntb.gov.ua However, deviations from the ideal exponential distribution can be observed near the polymerization ceiling temperature and at low average degrees of polymerization. aip.orgdntb.gov.ua These deviations may be attributed to a chain-length dependence of the polymerization equilibrium constant or the effects of ionic aggregation of the living polymer chains. aip.orgdntb.gov.ua

Advanced Characterization Techniques for Alpha Methylstyrene and Its Polymers

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of alpha-methylstyrene and its polymers, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR of this compound Monomer: The proton NMR spectrum of the this compound monomer provides distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, including the aromatic ring and the vinyl group.

¹H NMR Chemical Shifts for this compound

Proton TypeChemical Shift (δ, ppm)
Aromatic Protons~7.2-7.5
Vinyl Protons (=CH₂)~5.0, ~5.3
Methyl Protons (-CH₃)~2.1

¹³C NMR of this compound and Poly(this compound): Carbon-13 NMR is particularly powerful for analyzing the microstructure of poly(this compound) (PAMS). The chemical shifts of the quaternary aromatic carbon are sensitive to the stereochemical arrangement of the monomer units along the polymer chain, allowing for the determination of tacticity. For instance, different pentad sequences (arrangements of five consecutive monomer units) can be resolved and assigned. researchgate.net In copolymers, such as those with styrene (B11656), the quaternary carbon signals for poly(MSt) are typically found between 149.0 and 152.0 ppm, while those for polystyrene appear between 144.0 and 146.0 ppm, enabling the analysis of sequence distribution. acs.org

¹³C NMR Chemical Shift Assignments for Pentads in Poly(this compound) researchgate.net

Pentad SequenceChemical Shift (δ, ppm) of C1 Aromatic CarbonPentad Distribution (%)
rrrr149.216.2
mrrr149.559.5
mrrm149.824.3

Furthermore, ¹H NMR spectroscopy can be utilized to determine the number-average molecular weight of the synthesized polymers. researchgate.net

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in this compound and its polymers. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

For poly(this compound), characteristic absorption bands can be observed that confirm the structure of the polymer.

Characteristic FT-IR Bands for Poly(this compound) researchgate.net

Wavenumber (cm⁻¹)Vibrational Assignment
~3000C-H aromatic stretching
1084.59C-C aliphatic
1029.23C-C aromatic
758.88Out-of-plane C-H bending
697.92Out-of-plane C-H bending
657.30Out-of-plane C-H bending

The FT-IR spectrum of the this compound monomer will show additional characteristic peaks corresponding to the vinyl group, which are diminished or absent upon polymerization.

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The analysis of this compound and its polymers by FT-Raman can aid in the detailed assignment of vibrational modes. nih.gov For instance, the C=C stretching vibration of the vinyl group in the monomer and the skeletal vibrations of the aromatic ring are typically strong in the Raman spectrum.

UV-Vis spectroscopy probes the electronic transitions within a molecule. This compound, with its conjugated system of the aromatic ring and the vinyl group, exhibits characteristic absorption bands in the ultraviolet region. These absorptions correspond to π → π* transitions. The conjugated structure of this compound results in sharp absorbance bands at specific wavelengths. researchgate.net

UV-Vis Absorption Maxima for this compound researchgate.netnist.gov

Wavelength (λmax, nm)
~257
~260
~264
~289

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization mass spectrometry can be used to identify the molecular ion and characteristic fragment ions, which aids in its identification and structural confirmation.

Mass Spectrometry Data for this compound massbank.eu

m/zRelative Intensity (%)Possible Fragment
11899.99[M]⁺ (Molecular Ion)
11993.05[M+H]⁺
11737.54[M-H]⁺
10321.29[M-CH₃]⁺
9121.75[C₇H₇]⁺ (Tropylium ion)
7812.15[C₆H₆]⁺ (Benzene)
776.70[C₆H₅]⁺ (Phenyl ion)

High-resolution mass spectrometry can be employed to convincingly assess the structure of copolymers containing this compound, revealing narrow chemical composition distributions and fragmentation patterns specific to the polymer's structure. acs.org

Jet-cooled spectroscopy, often coupled with time-of-flight mass spectrometry (TOFMS), is a high-resolution technique used to study the electronic and vibrational structure of molecules in the gas phase under collision-free conditions. This method has been applied to this compound to investigate its ground (S₀) and excited (S₁) state geometries. dtic.mil

In contrast to styrene, which has an intense spectral S₁ ← S₀ origin transition, this compound exhibits a weak origin transition. The spectrum is characterized by a long progression in a low-frequency torsional mode, with an energy level spacing of approximately 69 cm⁻¹ in the excited state. dtic.mil This progression is attributed to the hindered rotation of the propenyl group with respect to the aromatic ring. Analysis of the Franck-Condon intensity profile suggests a displacement in the excited state for the angle between the aromatic and ethylenic groups of about 30° relative to the ground state. dtic.mil These studies indicate that this compound is nearly planar in its first excited singlet state, while the propenyl group is significantly out of the aromatic plane in its ground state. dtic.mil

Vibrational Modes of Jet-Cooled this compound in the Excited State dtic.mildtic.mil

Vibrational ModeEnergy (cm⁻¹)
Torsional Mode Spacing~69
Vibrational Mode 1369.5
Vibrational Mode 2738.7

Chromatographic Techniques

Chromatography is a fundamental tool for separating and analyzing chemical mixtures. In the context of this compound, both gel permeation and gas chromatography are indispensable for quality control and research.

Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography (SEC), is a primary technique for characterizing the molecular weight and molecular weight distribution of poly(this compound) (PAMS). wikipedia.org The principle of GPC involves separating polymer molecules based on their hydrodynamic volume as they pass through a column packed with porous gel. wikipedia.org Larger molecules elute first, as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. wikipedia.org

This technique is routinely used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. wikipedia.orgpolymersource.capolymersource.ca A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often a characteristic of polymers synthesized via living anionic polymerization. polymersource.capolymersource.ca For calibration, polystyrene standards are commonly used due to their structural similarity to PAMS. wikipedia.orgresearchgate.net The analysis is typically performed using solvents in which PAMS is soluble, such as tetrahydrofuran (B95107) (THF), toluene, or chloroform. polymersource.ca

Table 1: GPC Data for Various Poly(this compound) Samples

Sample ID Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Source
P4588-MeS 1,300 1,530 1.18 polymersource.ca
P8329-αMeS 420,000 453,000 1.08 polymersource.ca
Analytical Standard ~7,800 ~8,300 ~1.07 sigmaaldrich.com

This table is interactive. Click on the headers to sort the data.

Gas Chromatography (GC) is a powerful technique for assessing the purity of the this compound monomer and for detecting residual monomer in polymer samples. infinitalab.comkelid1.irastm.org The standard test method, ASTM D6144, outlines the determination of AMS purity by capillary gas chromatography using a flame ionization detector (FID). infinitalab.comkelid1.ir This method is suitable for use as an internal quality control tool in manufacturing and for research purposes. kelid1.irastm.org

GC can effectively separate and quantify AMS from various impurities that are common to its manufacturing process. These impurities can include cumene (B47948), n-propylbenzene, tert-butylbenzene, sec-butylbenzene, acetophenone (B1666503), and phenol (B47542). astm.orgtajhizkala.ir The technique can analyze impurities in a range of 5 to 800 mg/kg, with detection limits typically between 5 to 10 mg/kg. tajhizkala.ir The purity of AMS is calculated by subtracting the sum of the identified impurities from 100%. infinitalab.comkelid1.ir Furthermore, GC coupled with mass spectrometry (GC-MS) is used to identify volatile compounds generated during the biodegradation or thermal degradation of polystyrene and its copolymers, which can include residual styrene and this compound monomers. mdpi.com

Table 2: Common Impurities in this compound Detected by GC (ASTM D6144)

Impurity Typical Detection Range (mg/kg)
Cumene 5 - 800
n-Propylbenzene 5 - 800
tert-Butylbenzene 5 - 800
sec-Butylbenzene 5 - 800
Acetophenone 5 - 800
Phenol 5 - 800

Data sourced from ASTM D6144 documentation. astm.orgtajhizkala.ir

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For poly(this compound), DSC and TGA provide critical information about its thermal stability and transitions.

Differential Scanning Calorimetry (DSC) is the primary method for determining the glass transition temperature (Tg) of poly(this compound). polymersource.capolymersource.ca The Tg is a critical property of amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a change in the heat flow during a controlled heating scan in the DSC instrument. polymersource.ca

The Tg of PAMS is significantly influenced by its molecular weight; it increases with molecular weight until it reaches a plateau at high molecular weights. tandfonline.comhitachi-hightech.com For example, a PAMS sample with an Mn of 1,300 g/mol exhibits a Tg of 96°C, whereas a sample with an Mn of 420,000 g/mol has a much higher Tg of 177°C. polymersource.capolymersource.ca This relationship is a key consideration in tailoring the material for specific applications requiring performance at elevated temperatures. google.com

Table 3: Glass Transition Temperatures of PAMS at Different Molecular Weights

Mn ( g/mol ) Tg (°C) Heating Rate (°C/min) Source
1,300 96 10 polymersource.ca

This table illustrates the strong dependence of Tg on the molecular weight of poly(this compound).

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition profile of poly(this compound). The technique measures the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere, typically nitrogen. researchgate.net PAMS is known for its relatively low ceiling temperature, which means it tends to depolymerize back to its monomer upon heating. nist.gov

TGA results show that the degradation of PAMS typically occurs in a single step. researchgate.net The decomposition temperature is influenced by the polymer's molecular weight, with higher molecular weight samples sometimes showing a reduction in the onset temperature of decomposition. tandfonline.com For instance, at a heating rate of 10°C/min, the main degradation of one PAMS sample was observed between 302.79°C and 343.10°C, with the maximum rate of weight loss occurring at 325.85°C. researchgate.net Pyrolysis-GC/MS analysis confirms that the primary product of this thermal degradation is the this compound monomer. tandfonline.com

Table 4: TGA Decomposition Data for Poly(this compound)

Heating Rate (°C/min) Main Degradation Range (°C) Temperature of Max. Weight Loss (°C)

Data from a study on the thermal degradation kinetics of PAMS in a nitrogen atmosphere. researchgate.net

Microscopy and Morphological Analysis

The morphology, or the microscale structure and form, of polymeric materials is critical to their performance. While detailed studies focusing solely on the microscopy of neat PAMS are less common in the provided search results, the technique is vital in the context of PAMS applications. For example, scanning electron microscopy (SEM) is used to analyze the surface finish and uniformity of millimeter-scale hollow poly(this compound) microcapsules. researchgate.net These microcapsules serve as templates in fabricating devices for research applications, where sphericity and a smooth surface are critical quality parameters. researchgate.net Therefore, microscopy plays a key role in quality control and in understanding the structure-property relationships in materials and devices derived from this compound polymers.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of materials at the micro- and nanoscale. acs.org In the context of this compound and its polymers, SEM provides critical insights into the physical structure of these materials, which is essential for understanding their properties and performance in various applications. The technique operates by scanning a focused beam of electrons onto a specimen's surface, which generates signals that are used to form an image of the surface. acs.org For polymer samples, which are typically non-conductive, a thin coating of a conductive material, such as gold, is often applied to prevent charge buildup and enhance image quality.

Detailed research into the morphology of poly(α-methylstyrene) thin films has utilized SEM to elucidate the effects of both polymer molecular weight and substrate material on the resulting surface structure. acs.org In one such study, poly(α-methylstyrene) of varying molecular weights was deposited onto different substrates, including glass, gold, and silicon, via vacuum deposition. acs.org The subsequent SEM analysis revealed distinct growth modes and surface morphologies dependent on the substrate used.

The investigation demonstrated that on gold substrates, the polymer growth tended to follow the Stranski-Krastanov mode, which resulted in a comparatively smoother surface geometry. acs.org In contrast, when deposited on glass and silicon substrates, the growth proceeded via the island mode, leading to a rougher surface. acs.org This difference in growth behavior highlights the significant role of polymer-substrate interactions in determining the final film morphology.

The data from these research findings can be summarized to illustrate the relationship between the experimental parameters and the observed polymer morphology.

Table 1: Influence of Substrate and Polymer Molecular Weight on the Morphology of Vacuum-Deposited Poly(α-methylstyrene) Films as Determined by SEM

Molecular Weight of Poly(α-methylstyrene) Substrate Material Observed Growth Mode Resulting Surface Morphology Influence on Island Population
Varied Gold Stranski-Krastanov Smoother Geometry Not Applicable
Varied Glass Island Rougher Surface Distinct island population influenced by molecular weight

Environmental and Health Aspects of Alpha Methylstyrene

Environmental Fate and Degradation

Alpha-methylstyrene is considered to be not readily biodegradable and has a moderate potential for bioaccumulation. honeywell-pmt.comadvansix.com Despite this, the predicted environmental concentration is lower than the predicted no-effect concentration, suggesting a low potential risk to the environment. honeywell-pmt.comadvansix.com The substance is recognized as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. inchem.orgineos.com

Biotechnological methods are being explored for the environmental cleanup of this compound. Research has shown that certain microorganisms can utilize AMS as a source of carbon. One such study identified a bacterial strain, Pseudomonas aeruginosa DS-26, isolated from the sewage water of a rubber industry, that is capable of growing in a medium containing this compound. ect-journal.kzdoaj.org This strain degrades AMS through specific enzymatic pathways. The investigation into the metabolic pathways of P. aeruginosa DS-26 revealed two potential routes for the oxidation of this compound. ect-journal.kzdoaj.org The primary pathway involves the direct hydroxylation of the aromatic ring, while a secondary pathway proceeds through the oxidation of α-phenylpropionic acid and 4-methylbenzene alcohol. ect-journal.kzdoaj.org Such studies are crucial for developing bioremediation strategies for industrial wastewater containing this compound. researchgate.net

Toxicological Research

Toxicological evaluation of this compound has been prompted by its high production volume and the need for more comprehensive toxicity data. nih.gov Research has focused on its potential genotoxicity, carcinogenicity, developmental effects, and hazards associated with occupational exposure.

The genotoxic potential of this compound has been assessed in various assays. Studies have shown that this compound was not mutagenic in multiple strains of Salmonella typhimurium, both with and without metabolic activation. nih.gov Furthermore, it did not induce chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells. nih.govca.gov

Genotoxicity EndpointTest SystemMetabolic ActivationResultReference
MutagenicitySalmonella typhimuriumWith and Without S9Negative nih.gov
Chromosomal AberrationsChinese Hamster Ovary (CHO) cellsWith and Without S9Negative nih.govca.gov
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsWith S9Positive nih.govca.gov
Micronuclei Formation (in vivo)Male B6C3F1 Mice Peripheral BloodN/ANegative nih.govca.gov
Female B6C3F1 Mice Peripheral BloodN/APositive (at 1,000 ppm) nih.govca.gov

Long-term carcinogenicity of this compound has been evaluated through 2-year inhalation studies in rats and mice. nih.gov In male F344/N rats, there was some evidence of carcinogenic activity, based on increased incidences of renal tubule adenomas and carcinomas (combined). nih.govca.gov An increased incidence of mononuclear cell leukemia in male rats at the highest exposure level may also have been related to this compound exposure. nih.gov No evidence of carcinogenic activity was found in female F344/N rats. nih.gov

In contrast, there was clear evidence of carcinogenic activity in female B6C3F1 mice, indicated by increased incidences of hepatocellular adenomas and carcinomas. nih.gov Male mice also showed increases in hepatocellular adenomas and carcinomas. ca.gov While animal studies have shown sufficient evidence for carcinogenicity, there is currently no evidence of carcinogenicity in humans who are occupationally exposed to AMS. honeywell-pmt.comadvansix.com

Species/SexExposure RouteFindingsConclusionReference
Male F344/N RatsInhalationIncreased incidences of renal tubule adenomas and carcinomas (combined). Possible relation to increased mononuclear cell leukemia.Some evidence of carcinogenic activity nih.govca.gov
Female F344/N RatsInhalationNo treatment-related tumor findings.No evidence of carcinogenic activity nih.govca.gov
Male B6C3F1 MiceInhalationIncreased incidences of hepatocellular adenomas and carcinomas.Evidence of carcinogenic activity ca.gov
Female B6C3F1 MiceInhalationIncreased incidences of hepatocellular adenomas and carcinomas.Clear evidence of carcinogenic activity nih.gov
HumansOccupationalNo data available from cancer epidemiology studies.No evidence of carcinogenicity honeywell-pmt.comadvansix.comca.gov

The potential for this compound to cause developmental toxicity has been investigated. In a combined repeated oral dose and reproductive/developmental toxicity screening test, no evidence of reproductive or developmental toxicity was observed in the animals tested. advansix.com However, the study did note that AMS caused moderate toxicity, with effects observed in the kidney, liver, and thymus of the test animals. advansix.com Some safety data sheets classify this compound as a substance suspected of damaging fertility or the unborn child if inhaled. cometchemical.com

The primary route of human exposure to this compound in occupational settings is inhalation, though skin and eye contact are also possible routes. nih.govcdc.gov Workplace exposures are generally kept to a minimum through the use of process enclosures, local exhaust ventilation, and personal protective equipment. honeywell-pmt.comadvansix.com

Metabolism and Metabolic Pathways (e.g., α-methylstyrene oxide)oup.comnih.gov

The biotransformation of this compound (AMS) has been investigated in both mammalian and microbial systems. In mammals, the metabolic pathway is analogous to that of the structurally similar compound, styrene (B11656), involving an initial epoxidation followed by several subsequent enzymatic conversions. nih.gov

The primary step in the metabolism of AMS is the oxidation of the vinyl group, catalyzed by the hepatic microsomal mixed-function oxidase (P450) system, to form the reactive intermediate α-methylstyrene oxide (also known as 7-methyl-styrene-7,8-epoxide). nih.govtandfonline.com Research suggests that this initial epoxidation is not stereoselective, resulting in the formation of enantiomeric epoxides. tandfonline.com

Following its formation, α-methylstyrene oxide is detoxified and further metabolized through several pathways:

Hydration: The epoxide can undergo enzymatic hydration, likely via microsomal epoxide hydrolase, to form 2-phenyl-1,2-propanediol (B1207043). nih.govtandfonline.com This diol is a major metabolite and is largely excreted as its glucuronide conjugate. tandfonline.com

Glutathione Conjugation: α-methylstyrene oxide can be conjugated with glutathione, a reaction that can occur spontaneously or be catalyzed by glutathione-S-transferase. nih.gov This leads to the formation of mercapturic acid derivatives, such as S-(2-hydroxy-2-phenylpropyl)-N-acetylcysteine, which are then excreted. tandfonline.comdoaj.org

Further Oxidation: A significant urinary metabolite found in both humans and animals is atrolactic acid. nih.govtandfonline.com This metabolite is analogous to mandelic acid, which is formed from styrene metabolism. nih.gov A minor metabolite, 2-phenylpropionic acid, has also been identified. tandfonline.com

Studies involving human liver slices have confirmed the production of the same primary metabolites found in animal studies, with 2-phenyl-1,2-propanediol being the predominant metabolite after five hours of incubation. tandfonline.com

In addition to mammalian metabolism, microbial degradation of AMS has been observed. The bacterial strain Pseudomonas aeruginosa DS-26, isolated from industrial sewage, is capable of utilizing AMS as a carbon source through two distinct oxidative pathways. The primary pathway involves the direct hydroxylation of the aromatic ring to produce cis-2,3-dihydroxy-1-isopropenyl-6-cyclohexene and 3-isopropyl-catechol, which are subsequently metabolized via a meta-pathway. A secondary pathway involves the oxidation of α-phenylpropionic acid and 4-methylbenzene alcohol, ultimately forming acetophenone (B1666503).

Research Findings on AMS Metabolism in Rats

A detailed investigation into the metabolism of AMS in male rats following a high oral dose (1000 mg/kg) quantified the distribution of major urinary metabolites. The findings from this study are summarized in the table below. tandfonline.com

MetabolitePercentage of Urinary Radioactivity (%)
2-phenyl-1,2-propanediol glucuronide50
Atrolactic acid27
S-(2-hydroxy-2-phenylpropyl)-N-acetylcysteine13
2-phenyl-1,2-propanediol3
2-phenylpropionic acid1

Applications and Industrial Significance of Alpha Methylstyrene Research

Role in Polymer Production

Alpha-methylstyrene readily copolymerizes with a variety of other monomers, including styrene (B11656), acrylonitrile, and butadiene, to create polymers with a broad spectrum of properties tailored for numerous industrial uses. ionchemicals.in

The primary application of this compound is in the production of acrylonitrile-butadiene-styrene (ABS) resins. sourcezon.comcjchemicals.net When used as a comonomer in place of or in conjunction with styrene, this compound significantly enhances the thermal stability and heat resistance of the resulting ABS plastic. ionchemicals.insamechemicals.com This improved heat distortion property is critical for applications in industries such as automotive, electronics, and construction, where components are exposed to elevated temperatures. prismaneconsulting.com For instance, ABS resins containing this compound are utilized in automotive parts like dashboard components and electronic enclosures. prismaneconsulting.com Research has also explored the use of a linear dimer of α-methyl-styrene as a chain transfer agent in ABS synthesis to reduce the content of volatile organic compounds (VOCs) and associated odors. researchgate.net

Table 1: Impact of this compound on ABS Resin Properties

PropertyStandard ABS (Styrene-based)ABS with this compound
Thermal Stability StandardImproved samechemicals.com
Heat Resistance StandardEnhanced prismaneconsulting.comionchemicals.in
Applications General purpose plasticsAutomotive parts, electronic housings, appliances prismaneconsulting.com
VOC Content HigherCan be lower with specific AMS derivatives researchgate.net

This table provides an interactive summary of how this compound modifies the properties of ABS resins.

Beyond ABS, this compound is incorporated into other polymers to modify their physical properties, particularly to increase their resistance to heat and impact. mordorintelligence.commonchy.com It is used as a comonomer to enhance the heat distortion properties of materials such as Polystyrene (PS), polymethyl methacrylate (PMMA), and styrene-acrylonitrile (SAN) resins. ionchemicals.in The inclusion of this compound in the polymer chain disrupts the regular structure that would be formed by styrene alone, leading to a higher glass transition temperature and, consequently, better performance at elevated temperatures. justia.com This makes it a valuable additive for creating specialty polymers for high-performance applications. mordorintelligence.com

This compound is utilized in the production of synthetic rubbers. univarsolutions.com It can be copolymerized with butadiene using an emulsion technique to produce a good quality synthetic rubber. ionchemicals.in While not a direct accelerator in the vulcanization process itself, which involves chemicals that speed up the cross-linking of rubber, this compound is a monomer used in the synthesis of the rubber polymers that form the basis of tire compounds. chemeurope.com The tire industry is a significant end-user of this compound, with a notable projected growth rate in this sector. mordorintelligence.com Copolymers of α-methylstyrene and styrene are used to adjust the viscoelastic properties of rubbers like styrene-butadiene rubber (SBR), which is a primary component in tire treads. nih.gov

Research has demonstrated that this compound can serve as a substitute for styrene in the preparation of styrene-butadiene (SB) type latexes used for paper coatings. vtt.fi Studies have shown that coating colors formulated with α-methylstyrene–butadiene latex exhibit improved water retention compared to conventional styrene-butadiene latexes. vtt.firesearchgate.net The resulting coated paper properties, including both dry and wet surface strength, have been found to be at least comparable to those achieved with commercial styrene-based latexes. vtt.firesearchgate.net

Table 2: Comparison of Latex Properties for Paper Coating

PropertyCommercial Styrene-Butadiene (SB) Latexα-Methylstyrene–Butadiene (AMS-B) Latex
Viscosity of Coating Color StandardSlightly Higher vtt.firesearchgate.net
Water Retention StandardImproved vtt.firesearchgate.net
Porosity of Coated Paper Less PorousMore Porous vtt.fi
Dry and Wet Surface Strength ComparableAt least equally good vtt.firesearchgate.net

This interactive table compares the performance of α-methylstyrene-based latexes with standard styrene-butadiene latexes in paper coating applications.

Precursor in Chemical Synthesis

This compound is a significant intermediate in the synthesis of other industrially important chemicals.

The selective hydrogenation of this compound to cumene (B47948) can be achieved through various catalytic processes. electrochemsci.org One method involves a fixed-bed catalytic reaction using catalysts such as palladium on alumina (B75360) or a combination of a nickel catalyst and a noble-metal catalyst. google.commatthey.com Another approach employs a catalyst comprising palladium adsorbed on granulated active carbon, which allows the reaction to proceed at relatively low temperatures (70-150°C) and pressures. google.com Research has also explored electrochemical hydrogenation methods to convert AMS to cumene at atmospheric pressure, presenting an alternative to processes requiring high-pressure hydrogen gas. electrochemsci.orgaiche.org

Table 3: Catalysts in the Hydrogenation of this compound to Cumene

Catalyst SystemKey Features
Palladium on Alumina Offers high performance, often at lower palladium loadings than industry standards. matthey.com
Nickel and Noble Metal A two-bed system where a nickel catalyst performs the initial conversion, followed by a noble metal catalyst for completion. google.com
Palladium on Activated Carbon Enables continuous hydrogenation at relatively low temperatures and pressures. google.com
Palladium with Formate (B1220265) Ion (Electrochemical) Allows for conversion at atmospheric pressure, avoiding the need for high-pressure hydrogen gas. electrochemsci.org

This interactive table summarizes different catalytic systems used for the hydrogenation of this compound.

Other Organic Synthesis Intermediates

This compound (AMS) serves as a versatile intermediate in the synthesis of a variety of other organic compounds due to the reactivity of its double bond. Research has demonstrated its utility in creating valuable molecules with applications in pharmaceuticals, agrochemicals, and specialty polymers.

One significant application is the conversion of AMS into oxygenated derivatives. Through epoxidation, AMS is converted into this compound oxide, which can then be rearranged to form 2-phenylpropanal. researchgate.netgoogle.com These compounds are valuable building blocks in organic synthesis. For instance, 2-phenylpropanal can be a precursor for various pharmaceutical compounds. Another oxygenated derivative, 1-bromo-2-phenyl-2-propanol, is formed through the addition of hypobromous acid ("HOBr") to AMS, a reaction that demonstrates regioselectivity. environmentalgenome.org

Halogenation reactions of this compound also yield important synthetic intermediates. Allylic halogenation can produce α-chloromethylstyrene, providing a reactive site for further functionalization. uu.nl

Furthermore, this compound is utilized in a range of carbon-carbon bond-forming reactions. It has been employed in Povarov reactions, [6+2] cycloaddition reactions, and various dimerization processes. acs.org It also participates in selective hydrocarboxylations and fluorocyclizations. acs.org The synthesis of 2-fluoro-2-phenylalkanoic acids has also been achieved using AMS as a starting material. acs.org These reactions highlight the broad utility of this compound as a precursor to complex molecular architectures.

The following table summarizes some of the key organic intermediates synthesized from this compound and the types of reactions involved.

ReactantReaction TypeProduct IntermediateReference
This compoundEpoxidation & RearrangementThis compound oxide, 2-Phenylpropanal researchgate.netgoogle.com
This compoundAddition of "HOBr"1-bromo-2-phenyl-2-propanol environmentalgenome.org
This compoundAllylic Halogenationα-Chloromethylstyrene uu.nl
This compoundVarious Cycloadditions/DimerizationsComplex cyclic and dimeric structures acs.org

Advancements in Industrial Processes

Reactor Design and Optimization (e.g., Monolith Reactors, Membrane Reactors)

Significant progress has been made in the design of reactors for processes involving this compound, particularly in hydrogenation reactions. Monolith reactors and membrane reactors have emerged as promising alternatives to traditional reactor types like trickle-bed and slurry reactors.

Monolith Reactors: These reactors feature structured catalyst supports with parallel channels, which offer several advantages over conventional packed beds. For the hydrogenation of this compound to cumene, monolith reactors have demonstrated superior performance due to enhanced mass-transfer characteristics. uu.nl A novel development is the piston-oscillating monolith reactor (POMR), which applies low-frequency mechanical oscillations to the reaction system. acs.orglsu.edu Studies have shown that the POMR can achieve activity improvements of up to 84% compared to conventional monolith reactors under certain conditions. acs.orglsu.edu

Membrane Reactors: Catalytic membrane reactors (CMRs) represent another area of innovation. In these reactors, a membrane is used as a support for the catalyst, and reactants flow through the membrane pores. researchgate.net For the hydrogenation of this compound, a flow-through membrane reactor using a palladium catalyst on an α-Al2O3 membrane has shown enhanced productivity compared to conventional slurry reactors and trickle-bed reactors. researchgate.net The design of these reactors allows for intensive gas-liquid-solid mass transfer, contributing to their high efficiency. researchgate.net

The table below compares the performance of different reactor types for the hydrogenation of this compound.

Reactor TypeKey FeaturePerformance AdvantageReference
Piston-Oscillating Monolith Reactor (POMR)Mechanical oscillations applied to the systemUp to 84% improvement in activity over conventional monoliths acs.orglsu.edu
Flow-Through Membrane ReactorCatalyst supported on a porous membraneEnhanced productivity and mass transfer researchgate.net
Monolith ReactorStructured catalyst support with parallel channelsBetter mass-transfer characteristics than trickle-bed reactors uu.nl

Process Efficiency and Sustainability

Efforts to improve the efficiency and sustainability of processes involving this compound encompass both its production and its subsequent conversion. A primary route to AMS is as a byproduct of the cumene process for producing phenol (B47542) and acetone (B3395972). environmentalgenome.org Optimizing this process to efficiently recover and purify AMS is a key aspect of industrial sustainability, as it turns a potential waste stream into a valuable product. environmentalgenome.org

Another significant industrial process is the dehydration of cumyl alcohol to produce this compound. google.comgoogle.com Research has focused on optimizing this reaction, for example, by using activated alumina as a catalyst to achieve high conversion rates at a lower cost. google.com This process is often integrated into the production of propylene oxide, where cumyl alcohol is a co-product. google.com

In the realm of AMS conversion, catalyst development plays a crucial role in sustainability. For the hydrogenation of AMS to cumene, catalysts with lower loadings of precious metals like palladium are being developed without compromising performance. matthey.com Furthermore, a "closed-loop" approach to catalyst management, which includes the recovery and recycling of the precious metal from spent catalysts, is a significant step towards a more sustainable chemical industry. matthey.com

Future Directions and Grand Challenges in Alpha Methylstyrene Research

Sustainable Synthesis and Green Chemistry Approaches

The conventional production of alpha-methylstyrene is intrinsically linked to the cumene (B47948) process for phenol (B47542) and acetone (B3395972) production, where it is generated as a byproduct. nih.govenvironmentalgenome.org While this integrated approach is economically efficient, future research is increasingly focused on developing more sustainable and greener synthesis routes.

A significant challenge lies in designing catalytic systems that can directly and selectively dehydrogenate cumene to this compound with high yield and energy efficiency. Current methods often lead to the formation of various byproducts, necessitating energy-intensive separation processes. environmentalgenome.org Future research will likely explore novel catalysts, potentially based on earth-abundant metals, that can operate at lower temperatures and pressures, thereby reducing the carbon footprint of the production process.

Furthermore, the development of bio-based routes to this compound represents a major frontier in green chemistry. This could involve the catalytic conversion of biomass-derived platform chemicals into aromatic compounds that can then be transformed into AMS. While still in its nascent stages, this approach offers the potential to decouple AMS production from fossil fuel feedstocks entirely.

Development of Novel Polymeric Materials with Tailored Properties

This compound is a valuable comonomer used to enhance the properties of various polymers, most notably acrylonitrile-butadiene-styrene (ABS) resins, by improving their thermal stability and impact resistance. nih.govca.gov A significant future direction is the design and synthesis of novel copolymers and blends incorporating AMS to achieve highly specific and tailored material properties.

The low ceiling temperature of poly(α-methylstyrene) homopolymer has historically limited its applications. researchgate.net However, by copolymerizing AMS with other monomers, researchers can create materials that retain the beneficial attributes of AMS, such as rigidity and high glass transition temperature, while overcoming its thermal instability. For instance, α-methylstyrene-acrylonitrile (AMSAN) copolymers are known for their high heat resistance and are used in applications requiring dimensional stability at elevated temperatures. ineos-styrolution.com

Future research will focus on:

Precision Polymerization: Utilizing controlled radical polymerization techniques to synthesize AMS-containing copolymers with well-defined architectures (e.g., block, gradient, and star copolymers). This level of control will enable the fine-tuning of properties like morphology, mechanical strength, and thermal behavior.

High-Performance Blends: Investigating the miscibility and interfacial properties of AMS-containing polymers with other engineering plastics to create novel blends with synergistic properties. For example, blending AMS copolymers with polycarbonate or polyesters could lead to materials with an exceptional balance of heat resistance, toughness, and chemical resistance.

Functional Materials: Incorporating functional monomers into AMS copolymers to impart specific functionalities, such as conductivity, flame retardancy, or biocompatibility. This could open up new applications in electronics, automotive interiors, and medical devices.

An example of tailoring properties can be seen in the development of miscible blends of poly(α-methylstyrene-co-acrylonitrile) (PαMSAN) with other copolymers, where the resulting morphology and mechanical properties can be carefully controlled. researchgate.net

In-depth Understanding of Complex Reaction Systems

The polymerization of this compound presents several complexities, primarily due to its low ceiling temperature, which leads to a dynamic equilibrium between the monomer and its polymer. researchgate.netresearchgate.net A grand challenge in this area is to gain a more profound and quantitative understanding of the kinetics and thermodynamics of AMS polymerization and copolymerization.

Future research will necessitate the use of advanced analytical techniques to probe these complex reaction systems in real-time. This includes:

Kinetic Modeling: Developing more sophisticated kinetic models that can accurately predict the rate of polymerization, copolymer composition, and molecular weight distribution under various reaction conditions. cdnsciencepub.comrsc.orgtandfonline.comjlu.edu.cn These models need to account for the reversibility of the polymerization, diffusion limitations at high conversions, and the influence of different initiator and solvent systems.

Mechanistic Studies: Elucidating the detailed mechanisms of initiation, propagation, and termination in both free-radical and ionic polymerization of AMS. cdnsciencepub.comrsc.orgjlu.edu.cn Understanding these fundamental steps is crucial for controlling the polymerization process and the final properties of the polymer. For instance, recent studies have investigated the retrograde depolymerization in living anionic polymerization of α-methylstyrene. acs.org

Copolymerization Reactivity Ratios: Accurately determining the reactivity ratios of AMS with a wide range of comonomers. This data is essential for predicting copolymer composition and designing polymers with specific monomer sequences. acs.org

The study of the anionic equilibrium polymerization of α-methylstyrene has provided valuable insights into the behavior of reactive species in these systems. jlu.edu.cn Further research in this area will contribute to a more comprehensive understanding and control over the synthesis of AMS-based polymers.

Advanced Computational and Machine Learning Applications

Computational modeling and machine learning are emerging as powerful tools to accelerate the design and discovery of new materials and to optimize chemical processes. In the context of this compound research, these advanced computational approaches present significant opportunities.

Key areas for future exploration include:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum chemical methods to investigate the electronic structure and reactivity of AMS and its derivatives. thegoodscentscompany.comresearchgate.net These calculations can provide fundamental insights into reaction mechanisms, catalyst design, and the prediction of polymer properties.

Molecular Dynamics Simulations: Using molecular dynamics to simulate the behavior of AMS-containing polymers at the atomic and molecular level. These simulations can predict macroscopic properties such as glass transition temperature, mechanical strength, and miscibility with other polymers, thus guiding experimental efforts.

Machine Learning for Property Prediction: Developing machine learning models to predict the properties of AMS-based copolymers and blends based on their chemical composition and structure. nih.govdigitellinc.comasiaresearchnews.com By training on existing experimental data, these models can rapidly screen large numbers of potential candidates, identifying those with the most promising properties for specific applications. controleng.com

Process Optimization: Applying machine learning algorithms to optimize the synthesis of AMS and its polymers. asiaresearchnews.com This can involve identifying the optimal reaction conditions (e.g., temperature, pressure, catalyst concentration) to maximize yield, minimize byproducts, and reduce energy consumption.

The integration of these computational tools with experimental work will create a powerful feedback loop, enabling a more rational and efficient approach to the development of new materials and processes involving this compound.

Comprehensive Assessment of Environmental Impact and Safety

Key aspects that require further investigation include:

Life Cycle Assessment (LCA): Conducting a comprehensive LCA of AMS production, from raw material extraction to end-of-life disposal or recycling. environmentalgenome.org This will help to identify the major environmental hotspots in the current production process and to evaluate the potential benefits of new, greener synthesis routes.

Biodegradation and Environmental Fate: Investigating the biodegradation pathways of AMS in different environmental compartments (soil, water, and air) and identifying the microorganisms capable of its degradation. honeywell-pmt.comstyrene.orgineos.com Understanding its persistence and potential for bioaccumulation is essential for assessing its long-term environmental impact. inchem.org

Toxicology and Health Effects: Conducting further toxicological studies to better understand the potential health effects of long-term, low-level exposure to AMS. nih.govhoneywell-pmt.cominchem.orgcdc.govoup.com This includes investigating its mechanisms of toxicity and its potential as an endocrine disruptor or carcinogen. nih.govca.gov The National Toxicology Program has conducted studies on the toxicology and carcinogenesis of this compound, providing valuable data in this area. nih.gov

Development of Safer Alternatives: Exploring the development of bio-based and biodegradable alternatives to AMS-containing polymers for certain applications.

A holistic approach that integrates data from these different areas will be necessary to develop a complete picture of the environmental and safety profile of this compound and to guide the development of more sustainable practices and materials.

Q & A

Q. What experimental methods are recommended for characterizing the thermal stability of alpha-methylstyrene (AMS) and its polymers?

Thermogravimetric analysis (TGA) is the primary method to study degradation temperatures and thermal stability. For poly(this compound), TGA under nitrogen atmospheres reveals a two-stage degradation profile, with initial decomposition occurring at ~260°C and complete degradation by 400°C . Differential scanning calorimetry (DSC) can complement TGA by identifying exothermic/endothermic transitions during heating cycles . Researchers should report heating rates, gas flow rates, and sample mass to ensure reproducibility.

Q. How can the purity and identity of synthesized AMS derivatives be validated?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H and ¹³C) to confirm molecular structure.
  • GC-MS or HPLC with UV detection for purity assessment.
  • Elemental analysis for new compounds to verify stoichiometry. Cross-reference data with the NIST Chemistry WebBook for known compounds (e.g., CAS 98-83-9) . For peer-reviewed journals, ensure compliance with reporting standards, such as including full synthetic procedures and spectral data in supplementary materials .

Q. What safety protocols are critical when handling AMS in polymerization studies?

AMS is a volatile organic compound (VOC) with potential exothermic reactivity. Key precautions include:

  • Conducting reactions in sealed, inert atmospheres (e.g., nitrogen) to prevent uncontrolled polymerization.
  • Using calorimetry (e.g., DSC) to monitor heat flow during reactions .
  • Implementing fume hoods and VOC adsorption systems (e.g., activated carbon or graphite-modified adsorbents) to mitigate emissions .

Advanced Research Questions

Q. How can contradictions in catalytic hydrogenation kinetics of AMS be resolved?

Discrepancies in reported reaction rates (e.g., Pd/Al₂O₃ catalysts) often arise from differences in catalyst preparation, pore structure, or hydrogen partial pressure. To address this:

  • Standardize catalyst characterization using BET surface area analysis and TEM.
  • Replicate conditions from literature (e.g., 1–3 bar H₂, 25–50°C) and compare turnover frequencies (TOFs) .
  • Use kinetic modeling (e.g., Langmuir-Hinshelwood) to decouple diffusion limitations from intrinsic reactivity .

Q. What methodologies optimize AMS-based polymer synthesis while minimizing side reactions?

  • Controlled radical polymerization (ATRP or RAFT) reduces chain branching compared to free-radical methods.
  • Monitor monomer conversion in real-time using in-line FTIR or Raman spectroscopy.
  • For block copolymers, employ sequential monomer addition and characterize phase separation via SAXS or TEM .

Q. How should researchers address AMS contamination in environmental samples?

  • Use solid-phase microextraction (SPME) coupled with GC-MS for trace detection (limit of quantification <1 ppb).
  • Compare sample chromatograms with method blanks to identify contamination sources (e.g., lab solvents or equipment) .
  • Validate results using isotope dilution for quantitation in complex matrices .

Data Analysis and Reporting Standards

Q. What statistical approaches are recommended for analyzing AMS degradation data with high variability?

  • Apply multivariate analysis (e.g., PCA) to correlate degradation rates with experimental parameters (temperature, catalyst loading).
  • Use Arrhenius plots to calculate activation energies, ensuring data spans at least three temperature points .
  • Report confidence intervals for kinetic parameters to quantify uncertainty.

Q. How should computational studies of AMS reactivity be validated experimentally?

  • Compare DFT-predicted reaction pathways (e.g., activation barriers for hydrogenation) with experimental TOFs from batch reactors .
  • Validate adsorption/desorption mechanisms using in-situ DRIFTS or XPS surface analysis.

Tables

Table 1. Thermal Degradation Properties of Poly(this compound)

ParameterValue
Initial decomposition (°C)260 ± 5
Complete degradation (°C)400 ± 10
Heating rate (°C/min)10

Table 2. Key Catalytic Hydrogenation Conditions for AMS

CatalystTemperature (°C)H₂ Pressure (bar)TOF (h⁻¹)
Pd/Al₂O₃301120
Pt/C50385

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.